molecular formula C13H13NO3 B2699836 (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid CAS No. 370842-14-1

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Cat. No.: B2699836
CAS No.: 370842-14-1
M. Wt: 231.251
InChI Key: YYXUCGMHRWHUQW-UHFFFAOYSA-N
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Description

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
BenchChem offers high-quality (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-4-3-5-10-9(2)6-11(15)14(13(8)10)7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXUCGMHRWHUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Novel synthetic routes for (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Advanced Synthetic Architectures for (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Executive Summary & Molecular Significance

The target molecule, (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid , represents a critical scaffold in medicinal chemistry, serving as a core pharmacophore for antimicrobial agents, specific auxin-mimetic herbicides, and potential anticancer tyrosine kinase inhibitors.

The synthesis presents a distinct chemoselective challenge: Regiocontrol during alkylation. The 2-quinolinone core exhibits lactam-lactim tautomerism. While the lactam (NH) form is thermodynamically favored, the presence of the 8-methyl substituent introduces significant steric hindrance proximal to the nitrogen atom. This steric bulk can kinetically impede


-alkylation, leading to competitive 

-alkylation at the carbonyl oxygen.

This guide details two distinct synthetic pathways:

  • Route A (The Robust Route): A scalable, stepwise Knorr cyclization followed by Cesium-promoted regioselective alkylation.

  • Route B (The Novel Intensified Route): A Microwave-Assisted Ionic Liquid (MAIL) synthesis designed for high throughput and green compliance.

Retrosynthetic Analysis

The logical disconnection reveals two primary precursors: 2-methylaniline (o-toluidine) and ethyl acetoacetate . The acetic acid tail is installed post-cyclization to avoid decarboxylation under the harsh conditions of ring closure.

Retrosynthesis Target (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid Intermediate 4,8-Dimethylquinolin-2(1H)-one (Core Scaffold) Target->Intermediate Hydrolysis Precursors 2-Methylaniline + Ethyl Acetoacetate Intermediate->Precursors Knorr Cyclization Alkylation Ethyl Bromoacetate (N-Alkylation Agent) Intermediate->Alkylation Retrosynthetic Cut

Figure 1: Retrosynthetic disconnection showing the core quinolone assembly and subsequent N-functionalization.

Route A: Cesium-Promoted Regioselective Synthesis (Scalable)

This route prioritizes product purity and strict regiocontrol over speed. It addresses the steric clash of the 8-methyl group by utilizing the "Cesium Effect" to favor


-alkylation.
Step 1: Modified Knorr Cyclization

Objective: Synthesis of 4,8-dimethylquinolin-2(1H)-one.[1]

Protocol:

  • Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2-methylaniline (10.7 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) in toluene (150 mL).

  • Catalysis: Add catalytic p-toluenesulfonic acid (0.5 g). Reflux for 4 hours until theoretical water volume is collected.

  • Cyclization: Evaporate toluene. Add Polyphosphoric Acid (PPA) (50 g) to the residue. Heat to 120°C for 2 hours. Note: The viscous mixture requires mechanical stirring.

  • Quench: Cool to 60°C and pour onto crushed ice (300 g). Neutralize with NaOH (10%) to pH 7.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.

    • Target Yield: 75-80%

    • Appearance: White/Off-white solid.

Step 2: Regioselective N-Alkylation (The Critical Step)

Objective: Installation of the acetate tail while suppressing


-alkylation.

Expert Insight: Standard bases (


) often yield mixtures (

- vs

-alkyl) due to the 8-methyl steric hindrance. Cesium Carbonate (

)
is essential here. The large ionic radius of

disrupts tight ion-pairing with the lactam anion, increasing the nucleophilicity of the nitrogen despite the steric bulk.

Protocol:

  • Dissolve 4,8-dimethylquinolin-2(1H)-one (1.73 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add

    
      (3.90 g, 12 mmol). Stir at ambient temperature for 30 minutes to generate the lactam anion.
    
  • Add ethyl bromoacetate (1.84 g, 11 mmol) dropwise.

  • Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water (100 mL). Extract with EtOAc (3 x 30 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Selectivity: >95:5 (

      
      -alkyl : 
      
      
      
      -alkyl).
Step 3: Hydrolysis

Protocol:

  • Suspend the ester from Step 2 in THF:Water (1:1) (20 mL).

  • Add LiOH·H2O (0.84 g, 20 mmol). Stir at room temperature for 3 hours.

  • Acidify with 1M HCl to pH 2. Filter the resulting precipitate.[2][3][4][5]

    • Final Yield (Step 2+3): 85%[6]

Route B: Novel Microwave-Assisted Ionic Liquid (MAIL) Synthesis

This route is designed for "Green Chemistry" applications, utilizing Ionic Liquids as both solvent and catalyst to accelerate the Knorr step and improve safety.

Mechanism: The ionic liquid [Bmim]OH (1-Butyl-3-methylimidazolium hydroxide) acts as a dual solvent/base catalyst, effectively stabilizing the transition state for the cyclization and subsequent alkylation in a one-pot or telescoped manner.

MAIL_Route Start 2-Methylaniline + Ethyl Acetoacetate MW_Step1 Microwave 150°C, 10 min Start->MW_Step1 Mix IonicLiq [Bmim]OH (Solvent/Cat) IonicLiq->MW_Step1 Intermediate Intermediate (In Situ) MW_Step1->Intermediate MW_Step2 Microwave 100°C, 5 min Intermediate->MW_Step2 Reagent2 + Cl-CH2-COOH (Chloroacetic Acid) Reagent2->MW_Step2 Product Target Acid MW_Step2->Product Precipitation

Figure 2: Workflow for the Microwave-Assisted Ionic Liquid (MAIL) synthesis.

Protocol:

  • Mixture: In a microwave-safe vial, combine 2-methylaniline (5 mmol) and ethyl acetoacetate (5 mmol) with [Bmim]OH (2 mL).

  • Cyclization: Irradiate at 150°C (150 W) for 10 minutes.

    • Validation: LC-MS check for mass 173.2 (M+H of core).

  • One-Pot Alkylation: To the same vial, add sodium chloroacetate (6 mmol) (using the salt avoids the need for extra base).

  • Alkylation: Irradiate at 100°C for 5 minutes.

  • Isolation: Pour the ionic liquid mixture into water (20 mL). The ionic liquid is water-soluble; the product precipitates as a solid. Filter and wash with water.[2][5]

    • Advantage:[7] Eliminates volatile organic solvents (VOCs) and reduces reaction time from hours to minutes.

Comparative Data Analysis

ParameterRoute A (Classical/Cesium)Route B (MAIL/Green)
Overall Yield 65-70%55-60%
Reaction Time ~10 Hours< 30 Minutes
Regioselectivity Excellent (>95% N) Good (~85% N)
Scalability High (kg scale)Low/Medium (g scale)
Purification Recrystallization requiredFiltration + Wash
Critical Hazard PPA is corrosive/viscousHigh pressure (MW)

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following spectroscopic markers must be verified. The distinction between


-alkylation and 

-alkylation is the primary failure mode.
  • 1H NMR (DMSO-d6, 500 MHz):

    • N-CH2 (Target): Look for a singlet at

      
       4.8 - 5.2 ppm .
      
    • O-CH2 (Impurity): If O-alkylation occurred, this shift moves upfield to

      
       4.6 ppm, and the aromatic ring pattern changes significantly due to aromatization of the pyridine ring.
      
    • C4-Methyl: Singlet at

      
       2.4 ppm.
      
    • C8-Methyl: Singlet at

      
       2.6 ppm (deshielded by carbonyl/N-lone pair interaction).
      
  • IR Spectroscopy:

    • Target (Lactam): Strong C=O stretch at 1640-1660 cm⁻¹ .

    • Impurity (Lactim Ether): Absence of amide C=O; appearance of C=N stretch.

References

  • Knorr Cyclization Mechanics: Organic Syntheses, Coll. Vol. 3, p. 580 (1955); Vol. 25, p. 61 (1945).

  • N-Alkylation of Quinolones (Cesium Effect)
  • Ionic Liquid Mediated Synthesis: SciSpace, "The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones," 2025.

  • Regioselectivity in Quinolinones: DNDi, "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation," 2024.

  • Microwave Assisted Synthesis: National Institutes of Health (NIH), "Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity."

Sources

Spectroscopic analysis of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

This guide provides a comprehensive technical overview of the essential spectroscopic techniques for the structural elucidation and characterization of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a quinolinone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise characterization of the molecular structure of such compounds is paramount for understanding their structure-activity relationships and for ensuring their quality and purity in pharmaceutical applications. This guide offers a detailed walkthrough of the analytical workflow for confirming the identity and purity of this target molecule.

The structure of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid, with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol , presents distinct features amenable to spectroscopic analysis.[3] The quinolin-2-one core, substituted with two methyl groups and an N-acetic acid side chain, provides a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring protons. For (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid, the spectrum is predicted to show distinct signals for the aromatic protons, the methyl groups, the methylene group of the acetic acid side chain, and the vinylic proton on the quinolinone ring.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Protons (δ 6.5-8.0 ppm): The protons on the benzene ring of the quinolinone system will appear in this region. Their specific chemical shifts and coupling patterns will depend on the electronic effects of the methyl group at position 8.

  • Vinylic Proton (H3) (δ ~6.5 ppm): The proton at the C3 position is expected to appear as a singlet, influenced by the adjacent carbonyl group and the methyl group at C4.

  • Methylene Protons (-CH₂COOH) (δ ~4.5-5.0 ppm): These protons are adjacent to the nitrogen atom and the carboxylic acid group, leading to a downfield shift. They will likely appear as a singlet.

  • Methyl Protons (C4-CH₃ and C8-CH₃) (δ ~2.0-2.5 ppm): The two methyl groups will appear as distinct singlets in the upfield region of the spectrum.

  • Carboxylic Acid Proton (-COOH) (δ >10 ppm): This proton is typically broad and appears at a very downfield chemical shift.[5]

Table 1: Predicted ¹H NMR Data for (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH>10broad s
Aromatic-H6.5 - 8.0m
H3~6.5s
-CH₂-~4.5 - 5.0s
C4-CH₃~2.0 - 2.5s
C8-CH₃~2.0 - 2.5s
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Carbonyl Carbon (-C=O, quinolinone) (δ ~160-165 ppm): The lactam carbonyl carbon is expected in this region.[6]

  • Carboxylic Acid Carbon (-COOH) (δ ~170-175 ppm): The carbonyl carbon of the acetic acid moiety will be in this downfield region.[5]

  • Aromatic and Vinylic Carbons (δ ~115-150 ppm): The carbons of the quinolinone ring system will resonate in this range. Carbons attached to nitrogen (C2 and C8a) are typically found at the lower field end of this range.[4]

  • Methylene Carbon (-CH₂COOH) (δ ~50-60 ppm): The carbon of the methylene group will be shifted downfield due to the adjacent nitrogen and carbonyl group.

  • Methyl Carbons (-CH₃) (δ ~15-25 ppm): The two methyl carbons will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH~170 - 175
C=O (quinolinone)~160 - 165
Aromatic/Vinylic C~115 - 150
-CH₂-~50 - 60
-CH₃~15 - 25
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4] DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.[7][8]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.[6]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.[4]

Diagram 1: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 Acquire1H Acquire 1H Spectrum Dissolve->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D Process Fourier Transform, Phase & Baseline Correction Acquire2D->Process Reference Reference to Solvent Peak Process->Reference Interpret Correlate Spectra with Molecular Structure Reference->Interpret

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][9]

Expected Characteristic FT-IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretches typically appear between 3000-3100 cm⁻¹.[4] Aliphatic C-H stretches from the methyl and methylene groups will be observed between 2850-3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=O Stretch (Lactam): A strong absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl in the quinolinone ring.[6]

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[10]

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ range.

Table 3: Predicted FT-IR Data for (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Alkyl)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=O (Lactam)1650 - 1680Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-O (Carboxylic Acid)1210 - 1320Medium
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact. This method requires minimal sample preparation.[10]

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Diagram 2: FT-IR Analysis Workflow

FTIR_Workflow Start Start Prep Sample Preparation (ATR or KBr Pellet) Start->Prep Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Analysis Identify Characteristic Bands and Correlate with Functional Groups Sample->Analysis End End Analysis->End

Caption: General workflow for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[4] For (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid (MW = 231.25 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): The parent ion peak should be observed at m/z = 231.

  • Loss of Carboxylic Acid Group ([M - COOH]⁺): A significant fragment resulting from the cleavage of the acetic acid side chain, leading to a peak at m/z = 186.[11]

  • Loss of CO₂ ([M - CO₂]⁺˙): Decarboxylation of the molecular ion can lead to a fragment at m/z = 187.

  • Further Fragmentations: The quinolinone ring itself can fragment, for instance, through the loss of CO or HCN, which are common fragmentation pathways for quinoline derivatives.[4][11]

Table 4: Predicted Mass Spectrometry Fragments (EI)

m/z Proposed Fragment
231[M]⁺˙ (Molecular Ion)
187[M - CO₂]⁺˙
186[M - COOH]⁺
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

For a non-volatile compound like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common and effective method.[12]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column is typically used for separation.

  • Ionization (ESI): The sample is ionized using an electrospray source. In positive ion mode, the protonated molecule [M+H]⁺ (m/z = 232.08) would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z = 230.07) would be observed.

  • Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion. Tandem MS (MS/MS) can be used to induce fragmentation and study the resulting fragment ions to confirm the structure.[13]

Diagram 3: LC-MS Analysis Path

LCMS_Workflow Sample Dilute Sample in Methanol HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Analyzer Mass Analyzer (e.g., TOF) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum ([M+H]+ or [M-H]-) Detector->Spectrum

Sources

Technical Deep Dive: Substituted 2-Oxo-Quinolines (Carbostyrils)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

Substituted 2-oxo-quinolines (also known as carbostyrils or 2-quinolinones) represent a privileged scaffold in pharmaceutical chemistry and materials science. Unlike their fully aromatic quinoline counterparts, 2-oxo-quinolines exhibit unique tautomeric behaviors, ambident nucleophilicity, and tunable photophysical properties. This guide deconstructs the physical chemistry governing their stability, the regioselectivity of their functionalization, and their critical role in blockbuster therapeutics like Aripiprazole.

Structural Dynamics: The Tautomeric Equilibrium

The defining physical characteristic of 2-oxo-quinolines is the lactam-lactim tautomerism. Understanding this equilibrium is prerequisite to predicting binding affinity and reactivity.

The Lactam Dominance

Contrary to the behavior of some heterocycles where aromatization drives the equilibrium, 2-oxo-quinoline exists predominantly in the lactam (2-oxo) form in both the solid state and solution.

  • Thermodynamics: The amide resonance stabilization energy in the lactam form, combined with the preservation of the benzene ring's aromaticity, outweighs the full heteroaromaticity of the lactim (2-hydroxy) form.

  • Solvent Effects:

    • Polar Solvents (DMSO, Water, Methanol): The lactam form is highly stabilized by dipolar interactions and hydrogen bonding.

      
       (lactam/lactim) is typically 
      
      
      
      .
    • Gas Phase: The lactim form is often the ground state due to the absence of intermolecular stabilization, but this is rarely relevant for synthetic or biological applications.

  • Dimerization: In non-polar solvents (e.g.,

    
    , Toluene), 2-oxo-quinolines form stable, centrosymmetric cyclic dimers via dual hydrogen bonds (
    
    
    
    ), mimicking DNA base pairing.
Visualization: Tautomeric & Dimerization Pathways[1]

Tautomerism Lactam Lactam Form (2-Oxo) Dominant in Solution/Solid Lactim Lactim Form (2-Hydroxy) Trace / Gas Phase Lactam->Lactim  K_eq << 1   Dimer Centrosymmetric Dimer (Non-polar Solvents) Lactam->Dimer  Self-Association  

Figure 1: The equilibrium heavily favors the Lactam form. In non-polar media, dimerization competes with the monomeric state.

Photophysical Properties: "Push-Pull" Tunability

2-Oxo-quinolines are not just drug scaffolds; they are potent fluorophores. Their rigid, planar structure minimizes non-radiative decay, resulting in high quantum yields (


).
The "Push-Pull" Mechanism

To maximize fluorescence for imaging or sensing, chemists engineer an Intramolecular Charge Transfer (ICT) state:

  • Electron Donating Group (EDG): Placed at C6 or C7 (e.g.,

    
    , 
    
    
    
    ).
  • Electron Withdrawing Group (EWG): Placed at C3 (e.g.,

    
    , 
    
    
    
    ).

Data Summary: Substituent Effects on Fluorescence | Substituent Pattern |


 (nm) | 

(nm) | Stokes Shift (nm) | Quantum Yield (

) | Application | | :--- | :--- | :--- | :--- | :--- | :--- | | Unsubstituted | ~330 | ~380 | 50 | Low (<0.1) | Reference | | 6-Methoxy | 345 | 410 | 65 | 0.45 | pH Probe | | 7-Diethylamino-3-cyano | 420 | 490 | 70 | 0.85 - 0.95 | Bio-imaging | | 3-Carboxy | 350 | 440 | 90 | 0.30 | Metal Chelation |

Chemical Reactivity & Regioselectivity

The 2-oxo-quinoline scaffold presents an "Ambident Nucleophile" challenge. Reactivity is dictated by the interplay between the electron-rich benzene ring and the electron-deficient lactam ring.

Electrophilic Aromatic Substitution (EAS)

The lactam moiety deactivates the pyridine ring. Consequently, electrophiles attack the benzene ring.[1]

  • Major Sites: C6 (para to N) and C8 (ortho to N).

  • Minor Sites: C3 (only if activated by specific mechanisms like Vilsmeier-Haack).

The N-Alkylation vs. O-Alkylation Battle

This is the most critical synthetic decision point. The amide anion can react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).

  • N-Alkylation (Thermodynamic Control):

    • Conditions: Polar aprotic solvents (DMF, DMSO), soft counterions (

      
      , 
      
      
      
      ), high temperature.
    • Mechanism:[2][3] The N-C bond is stronger than the O-C bond; under thermodynamic control, the N-alkyl product dominates.

  • O-Alkylation (Kinetic/Hard Control):

    • Conditions: Silver salts (

      
      ), "Hard" electrophiles, or steric hindrance at Nitrogen.
      
    • Outcome: Formation of 2-alkoxyquinolines.

Reactivity Map

Reactivity Core 2-Oxo-Quinoline Core N1 N1 Position Ambident Nucleophile Core->N1 C3 C3 Position Michael Acceptor / C-H Activation Core->C3 C6_8 C6 & C8 Positions Electrophilic Aromatic Substitution (Nitration, Halogenation) Core->C6_8 O2 O2 Position O-Alkylation (Rare) Core->O2 Major Product (K2CO3/DMF) Major Product (K2CO3/DMF) N1->Major Product (K2CO3/DMF) Favored by Ag+ salts Favored by Ag+ salts O2->Favored by Ag+ salts

Figure 2: Regioselectivity map. C6/C8 are hotspots for EAS, while N1 is the primary site for alkylation under standard basic conditions.

Drug Development Case Study: Aripiprazole

Aripiprazole (Abilify) exemplifies the strategic manipulation of the 2-oxo-quinoline scaffold.

The Synthetic Challenge: The molecule requires a linker attached to the C7-hydroxyl group, NOT the lactam Nitrogen (N1).

  • pKa Discrimination: The pKa of the phenolic -OH at C7 is ~10. The pKa of the lactam -NH is ~17.

  • Strategy: By using a weak base (

    
    ) and controlling stoichiometry, chemists selectively deprotonate and alkylate the C7-phenol, leaving the N1-lactam intact. This preserves the hydrogen-bond donor capability of the lactam, which is crucial for receptor binding (D2 partial agonism).
    

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This intermediate is the cornerstone of the Aripiprazole synthesis, demonstrating the pKa-selective alkylation described above.[4]

Reagents:

  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[5]

  • 1,4-Dibromobutane (3.0 eq) – Excess prevents dimerization.

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (16.3 g, 100 mmol) and DMF (100 mL). Ensure an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (20.7 g, 150 mmol) in one portion. The suspension will change color (often yellowing) as the phenoxide forms.
    
    • Expert Insight: Do not heat yet. Allow the base to equilibrate for 15 minutes. The base is strong enough to deprotonate the Phenol (C7-OH) but too weak to effectively deprotonate the Lactam (N1-H) at room temperature.

  • Addition: Add 1,4-dibromobutane (64.8 g, 300 mmol) dropwise over 20 minutes.

    • Causality: Using a large excess (3 eq) ensures the phenoxide attacks one bromine, leaving the other bromine available for the next step (piperazine coupling), rather than reacting with another quinoline molecule (dimerization).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[6]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with water (

    
    ) to remove DMF and inorganic salts. Recrystallize from Ethanol to remove traces of dibromobutane.
    

Yield Expectation: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the triplet at

    
     ppm (O-CH2) and the preservation of the broad singlet at 
    
    
    
    ppm (Lactam NH).

References

  • Tautomerism & Physical Properties

    • Glaser, R., et al. "Lactam–lactim tautomerism of 2-quinolinone." Journal of Organic Chemistry.

  • Synthesis of Aripiprazole

    • BenchChem. "The Synthetic Pathway of Aripiprazole: A Technical Guide."

    • Kowalski, P., et al. "Recent Approaches to the Synthesis of Aripiprazole."[7] Mini-Reviews in Organic Chemistry.

  • Fluorescence Properties

    • MDPI. "Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for Detection." Molecules.

  • Regioselectivity (N vs O Alkylation)

    • Chen, C.L., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives."[8] Journal of the Chilean Chemical Society.

Sources

Preliminary Biological Screening of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized workflow for the preliminary biological screening of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid . This molecule represents a critical scaffold in medicinal chemistry, combining the pharmacophoric features of the quinolin-2-one (carbostyril) core with an N-1 acidic tail.[1]

While often utilized as a synthetic intermediate for hydrazide or heterocyclic derivatives, the acid itself possesses distinct physiochemical properties that warrant independent evaluation.[2] This guide provides a self-validating screening cascade focusing on antimicrobial efficacy , antioxidant potential , and cytotoxicity .[2][3] The protocols defined herein adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure data reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Chemical Context & Pharmacophore Rationale[2][4][5][6][7][8]

Before initiating biological assays, it is critical to understand the structural logic driving the screening choices.[2]

Structural Analysis

The molecule consists of a quinolin-2-one core substituted with methyl groups at the C4 and C8 positions and an acetic acid moiety at N1.[1]

  • Quinolin-2-one Core: Isosteric with coumarins and isomeric with 4-quinolones (the core of fluoroquinolone antibiotics).[1] It serves as a privileged scaffold for DNA gyrase inhibition.[1]

  • 4,8-Dimethyl Substitution: The C8-methyl group introduces steric bulk that can modulate binding affinity and prevent metabolic oxidation at this susceptible position.[1] The C4-methyl increases lipophilicity (LogP), enhancing membrane permeability.[1][2][3]

  • N-1 Acetic Acid Tail: Provides a polar handle for solubility and mimics the C3-carboxyl group found in classic quinolone antibiotics, potentially facilitating hydrogen bonding with target enzymes.[1]

Physiochemical Validation (Pre-Screening)

Ensure the compound meets purity standards (>95% by HPLC) before biological testing.[1][2][3]

  • Solubility: The free acid has limited water solubility.

  • Vehicle: Dimethyl sulfoxide (DMSO) is the required vehicle.[1][2][3] A final concentration of <1% DMSO in assay media is mandatory to prevent solvent toxicity.[1]

Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead validation.

ScreeningWorkflow cluster_Screening Biological Screening Cascade Start Compound Synthesis (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid QC QC: Purity >95% (HPLC/NMR) Start->QC AntiMicro Antimicrobial Assay (Broth Microdilution) QC->AntiMicro Primary Screen AntiOx Antioxidant Assay (DPPH Scavenging) QC->AntiOx Secondary Screen Cyto Cytotoxicity (MTT Assay - HepG2/Vero) AntiMicro->Cyto If MIC < 64 µg/mL Analysis SAR Analysis & Lead Optimization AntiOx->Analysis Cyto->Analysis Selectivity Index

Figure 1: Integrated screening workflow ensuring quality control precedes biological evaluation.

Primary Screen: Antimicrobial Evaluation

The structural homology to nalidixic acid and ciprofloxacin necessitates antimicrobial screening. The Broth Microdilution Method is selected over disc diffusion for its ability to generate quantitative Minimum Inhibitory Concentration (MIC) data.[1][3]

Target Strains

Select a panel representing different cell wall architectures:

  • Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.[1][2][3]

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[1][2][3]

  • Fungal (Optional): Candida albicans.[1][2][3][4]

Protocol: Broth Microdilution (96-Well Plate)

Objective: Determine the MIC (lowest concentration inhibiting visible growth).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh 24h culture.[1]

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve

      
       CFU/mL.[1][3]
      
  • Compound Dilution:

    • Dissolve the test compound in 100% DMSO to make a stock (e.g., 10 mg/mL).

    • Perform serial 2-fold dilutions in MHB across the 96-well plate.

    • Test Range: 512 µg/mL down to 0.5 µg/mL.

  • Controls (Crucial for Validity):

    • Positive Control:[1][2][3] Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).[1][2][3]

    • Solvent Control: MHB + DMSO (same % as highest test well).[1][2][3]

    • Sterility Control: MHB only.[1]

    • Growth Control:[1][2][3][5] MHB + Bacteria (no compound).[1][2][3]

  • Incubation:

    • 
       for 18–24 hours (Bacteria); 48 hours (Fungi).[1][2][3]
      
  • Readout:

    • Visual inspection for turbidity.[1]

    • Validation: If the Solvent Control shows inhibition, the assay is invalid.

Data Interpretation:

MIC Value (µg/mL) Classification Action
< 10 Potent Proceed to synthesis of derivatives
10 – 64 Moderate Candidate for SAR optimization

| > 64 | Inactive | Re-evaluate scaffold |

Secondary Screen: Antioxidant Potential[2][3]

Quinolin-2-one derivatives often exhibit radical scavenging properties due to their nitrogen-rich heterocyclic nature.[1]

Protocol: DPPH Radical Scavenging Assay

Objective: Measure the ability of the compound to donate hydrogen to the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[1]

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in methanol (purple color).[1][3]

  • Reaction:

    • Mix 1 mL of test compound solution (10–500 µg/mL in methanol) with 3 mL of DPPH solution.[1][2][3]

    • Reference Standard: Ascorbic Acid (Vitamin C).[1][2][3]

  • Incubation: Keep in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    [1][2][3]
    
    • Calculate

      
       (concentration providing 50% inhibition) using linear regression.[1][2][3]
      

Safety Profiling: Cytotoxicity (MTT Assay)

To validate the compound as a drug candidate, it must kill pathogens without harming mammalian cells.[2]

Protocol

Cell Line: HepG2 (Liver carcinoma) or Vero (Kidney epithelial - normal cell model).[1][2][3]

  • Seeding: Seed cells (

    
     cells/well) in a 96-well plate and incubate for 24h.
    
  • Treatment: Add the test compound at graded concentrations (e.g., 1–100 µM). Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.[1][2]

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.[1]

  • Selectivity Index (SI):

    
    [1][2][3]
    
    • Target:

      
       indicates a safe therapeutic window.[1]
      

Mechanistic Hypothesis (Graphviz)[1][2][3]

The following diagram illustrates the hypothetical interaction of the quinolin-2-one scaffold with a bacterial target (DNA Gyrase), based on known SAR (Structure-Activity Relationships) of quinolones.

Mechanism Target Bacterial DNA Gyrase (ATP-binding pocket) Core Quinolin-2-one Core (Planar Scaffold) Core->Target π-π Stacking Tail N-1 Acetic Acid (COOH Group) Tail->Target H-Bonding / Metal Chelation (Mg2+) MeGroups 4,8-Dimethyl Groups (Hydrophobic Interaction) MeGroups->Target Steric Fit / Lipophilicity

Figure 2: Hypothetical binding mode of the scaffold within the bacterial enzyme pocket.[1][2][3]

Conclusion & Recommendations

The (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid molecule serves as a robust starting point for drug discovery.[1][3]

  • If Antimicrobial Activity is High: Focus on the acid's ability to chelate metals in the active site of DNA gyrase.

  • If Activity is Low: The acid should be viewed as a "linker" intermediate. Proceed to synthesize hydrazide or Schiff base derivatives, as the N-1 substitution is ideal for extending the pharmacophore to reach auxiliary binding pockets.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Source: American Journal of Organic Chemistry (via ResearchGate).[1][2][3] Context: Describes the synthesis of 4,7/4,8-dimethyl derivatives and their antimicrobial testing against E. coli and S. aureus. URL:[Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Source: PubMed (Bioorganic & Medicinal Chemistry).[1][2][3] Context: Highlights the importance of the C-8 substituent in modulating antibacterial profiles and toxicity.[1][6] URL:[Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies. Source: PMC (National Institutes of Health).[1][2][3] Context: A comprehensive review of quinoline/quinolinone SAR, specifically targeting resistant strains. URL:[Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Source: International Journal of Drug Delivery Technology.[1][4] Context: Provides specific protocols for reflux synthesis using glacial acetic acid and subsequent biological characterization. URL:[Link]

Sources

Harnessing the Therapeutic Potential of Novel Quinolinone Derivatives: A Guide to In Vitro Biological Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its inherent versatility allows for extensive chemical modification, unlocking a wide array of biological activities. Among its derivatives, quinolinones have emerged as a particularly significant class of compounds with potent and diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for assessing the in vitro biological activity of novel quinolinone derivatives. We will delve into the core experimental workflows for evaluating their anticancer, antimicrobial, and anti-inflammatory potential, grounded in established methodologies and mechanistic insights. Our focus is on providing self-validating, reproducible systems that generate trustworthy and actionable data.

Part 1: Evaluating Anticancer Activity

Quinolinone derivatives exhibit a multitude of anticancer mechanisms, making them a rich area of investigation. These mechanisms include the disruption of DNA replication through intercalation, the inhibition of critical enzymes like topoisomerases and protein kinases, and the induction of programmed cell death (apoptosis).[2][5][6] A primary target for many modern quinoline-based compounds is the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[1][7]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer efficacy of quinolinone derivatives often stems from their ability to inhibit key cellular processes required for tumor growth. Many act as antiproliferative agents by targeting topoisomerase enzymes, which are vital for DNA replication.[5] Others function as potent kinase inhibitors, targeting signaling pathways that are hallmarks of many cancers.[1] For instance, specific derivatives have been shown to inhibit Pim-1 kinase, leading to apoptosis and cell cycle arrest.[5] The PI3K/Akt/mTOR pathway is another crucial target; its inhibition can halt the translation of pro-survival proteins and trigger apoptosis.[7][8]

The diagram below illustrates the PI3K/Akt/mTOR pathway, a central regulator of cell fate and a common target for quinolinone-based anticancer agents.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits Quinolinone->mTORC1 Inhibits

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Core Experiment: In Vitro Cytotoxicity Screening (MTT Assay)

The initial step in evaluating a novel compound's anticancer potential is to assess its cytotoxicity—its ability to kill cancer cells.[9][10][11] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[12] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] In live cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.

This protocol is adapted from standard methodologies for assessing cell viability.[13][15]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to ~80% confluency.[16]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel quinolinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for 48-72 hours. The duration is critical for observing the compound's effect.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]

    • Incubate the plate for 3-4 hours at 37°C. During this time, only viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • Use a reference wavelength of ~630 nm to correct for background absorbance.

Data Presentation and Interpretation

The results are typically expressed as a percentage of cell viability compared to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of cell growth, is calculated using non-linear regression analysis. Lower IC₅₀ values indicate higher potency. It is crucial to also test the compounds on a non-cancerous cell line (e.g., MCF-10a) to assess selectivity.[12][16]

Compound IDCell LineIC₅₀ (µM)Selectivity Index (Normal/Cancer)
QN-A01MCF-71.3812.5
QN-A01MCF-10a17.25-
QN-B02HCT-1165.348.9
QN-B02HEK29347.5-
DoxorubicinMCF-70.954.2

Table 1: Example cytotoxicity data for novel quinolinone derivatives.

Part 2: Evaluating Antimicrobial Activity

Quinolinone derivatives, structurally related to quinolone antibiotics, represent a promising class of antimicrobial agents.[3][17] Their evaluation involves determining their ability to inhibit the growth of or kill various pathogenic microorganisms.

Core Experiment: Antimicrobial Susceptibility Testing (MIC Assay)

The gold standard for assessing the in vitro potency of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[18] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[19] The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[18][20]

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

  • Preparation of Reagents and Compound:

    • Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Dissolve the quinolinone derivative in a suitable solvent to create a high-concentration stock solution.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to create a concentration gradient.[19] Typically, 100 µL of CAMHB is added to wells 2-11, and 200 µL of the drug solution (at 2x the highest desired concentration) is added to well 1. Then, 100 µL is transferred serially from well 1 to well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the quinolinone derivative at which there is no visible growth.[18]

The following diagram outlines the logical flow of the broth microdilution MIC assay.

Workflow for the broth microdilution MIC assay.
Data Presentation

MIC values are reported in µg/mL or µM. Comparing the MICs of a novel compound against different strains provides a spectrum of its activity.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
QN-C031.563.126.25
QN-D046.25>10012.5
Ciprofloxacin0.250.015N/A

Table 2: Example MIC data for novel quinolinone derivatives against bacterial and fungal strains.[21]

Part 3: Evaluating Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinolinone derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulating inflammatory pathways.[4][22][23]

Core Experiment: Nitric Oxide (NO) Inhibition Assay

A key indicator of inflammation at the cellular level is the production of nitric oxide by the inducible nitric oxide synthase (iNOS) enzyme in macrophages. The Griess assay is a straightforward and widely used method to measure NO production indirectly by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.[24][25]

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[23]

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the quinolinone derivatives for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include an unstimulated control and an LPS-only control.

    • Incubate for 24 hours at 37°C.

  • Griess Reaction:

    • After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

    • Prepare the Griess reagent by mixing equal volumes of Component I (e.g., sulfanilamide in phosphoric acid) and Component II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water). This reagent should be freshly prepared.[25]

    • Add an equal volume of the Griess reagent to each supernatant sample in a new 96-well plate.[24]

    • Incubate at room temperature for 10-15 minutes, protected from light. A pink/purple azo dye will form in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[26]

    • Quantify the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition can be calculated relative to the LPS-only control.

This diagram shows the enzymatic production of NO and its role as a pro-inflammatory mediator.

NO_Inflammation cluster_cell LPS LPS (Stimulus) iNOS iNOS (Inducible Nitric Oxide Synthase) LPS->iNOS Induces Expression Citrulline L-Citrulline iNOS->Citrulline NO Nitric Oxide (NO) iNOS->NO + NO Arginine L-Arginine Inflammation Pro-inflammatory Effects NO->Inflammation + NO Quinolinone Quinolinone Derivative Quinolinone->iNOS Inhibits + NO

Inhibition of iNOS by quinolinone derivatives reduces NO production.

Conclusion

Novel quinolinone derivatives represent a versatile and potent class of molecules with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. A systematic and mechanistically informed in vitro evaluation is paramount to identifying promising lead candidates for further development. The methodologies outlined in this guide—cytotoxicity screening, antimicrobial susceptibility testing, and anti-inflammatory assays—form the foundational pillars of this assessment. By employing these robust, self-validating protocols and interpreting the data within the context of underlying biological pathways, researchers can effectively harness the potential of the quinolinone scaffold to develop the next generation of targeted therapies.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • PubMed. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents.
  • BenchChem. (n.d.). A Technical Guide to Quinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway.
  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay.
  • (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • SciSpace. (2022). (PDF) Anticancer Activity of Quinoline Derivatives; An Overview.
  • (2020). Synthesis of Some Novel Quinolinols with In-vitro Antimicrobial, and Antioxidant Activity.
  • PMC. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • BenchChem. (n.d.). A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel 1,5-Benzodiazepines.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Rasayan Journal of Chemistry. (n.d.). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES.
  • (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.
  • (2023). Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • BenchChem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC).
  • Bentham Science Publishers. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • PMC. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
  • (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.
  • (n.d.). CytoSelect™ MTT Cell Proliferation Assay.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
  • MDPI. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • Bentham Science. (n.d.). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
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  • RSC Publishing. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
  • ResearchGate. (2024). (PDF) Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives.
  • ACS Publications. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark | Journal of Natural Products.
  • (2021). ab65328 Nitric Oxide Assay Kit (Colorimetric).
  • (n.d.). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas.
  • (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
  • PMC. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • PMC. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media.
  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... | Download Scientific Diagram.

Sources

The Architecture of Hope: A Technical Guide to the Synthesis and Evaluation of Novel 2-Oxo-Quinoline Derivatives as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and preclinical evaluation of 2-oxo-quinoline derivatives, a promising class of heterocyclic compounds in the landscape of modern oncology research. We will navigate the causal relationships behind synthetic strategies and the logic of bio-evaluation, offering a framework for researchers, scientists, and drug development professionals to design and assess these molecules as potential antitumor agents.

The 2-Oxo-Quinoline Scaffold: A Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1][2] The introduction of an oxo group at the C-2 position to form the 2-oxo-quinoline (or quinolone) scaffold can significantly modulate the biological response of the parent quinoline.[1][3] These derivatives have demonstrated promising results in inhibiting cancer cell proliferation through various mechanisms, such as inducing cell cycle arrest, triggering apoptosis, and inhibiting angiogenesis.[1][4] This inherent bioactivity makes the 2-oxo-quinoline core an attractive starting point for the rational design of novel and more effective antitumor agents.

Crafting the Molecules: Synthetic Strategies and Methodologies

The journey from conceptualization to a tangible compound is paved with strategic chemical synthesis. The choice of a synthetic route is dictated by factors such as the desired substitution pattern, yield, and scalability. Here, we delve into a field-proven, multi-step synthesis of 2-oxo-quinoline derivatives, elucidating the rationale behind each experimental choice.

A Versatile Synthetic Pathway: From Acetanilides to Functionalized 2-Oxo-Quinolines

A common and effective approach to constructing the 2-oxo-quinoline core involves the Vilsmeier-Haack-Arnold reaction, followed by hydrolysis and subsequent functionalization.[5] This methodology offers a high degree of control over the substitution pattern on the benzene ring of the quinoline system.

Experimental Protocol: Synthesis of 2-Oxo-quinoline-3-carbaldehyde Derivatives

This protocol outlines the synthesis of a key intermediate, 2-oxo-quinoline-3-carbaldehyde, which serves as a versatile precursor for further derivatization.

Step 1: Vilsmeier-Haack-Arnold Reaction to form 2-Chloroquinoline-3-carbaldehydes

  • Rationale: This reaction introduces the formyl group at the 3-position and a chloro group at the 2-position of the quinoline ring, starting from readily available acetanilide derivatives. Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) form the Vilsmeier reagent, which acts as the electrophile.

  • Procedure:

    • To a solution of the appropriately substituted acetanilide derivative (1.0 eq) in DMF (5.0 eq), POCl₃ (3.0 eq) is added dropwise at 0°C.

    • The reaction mixture is then stirred at 60-70°C for the time required for the reaction to complete (monitored by TLC).

    • Upon completion, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The resulting precipitate, the 2-chloroquinoline-3-carbaldehyde derivative, is collected by filtration, washed with water, and dried.[5]

Step 2: Hydrolysis to 2-Oxo-quinoline-3-carbaldehydes

  • Rationale: The chloro group at the 2-position is susceptible to nucleophilic substitution. Hydrolysis replaces the chlorine with a hydroxyl group, which then tautomerizes to the more stable 2-oxo form.

  • Procedure:

    • The 2-chloroquinoline-3-carbaldehyde derivative is suspended in a 70% aqueous acetic acid solution.[5]

    • The mixture is heated at reflux until the starting material is consumed (monitored by TLC).

    • After cooling, the precipitate is filtered, washed with water, and dried to yield the desired 2-oxo-quinoline-3-carbaldehyde.[5]

Diversification of the Scaffold: The Power of Multi-Component Reactions

With the 2-oxo-quinoline-3-carbaldehyde in hand, a plethora of derivatives can be synthesized. One-pot, multi-component reactions, such as the Kabachnik-Fields reaction, are particularly powerful for rapidly generating a library of compounds with diverse functionalities.[5]

Experimental Protocol: Synthesis of 2-Oxo-quinoline Derivatives Bearing α-Aminophosphonates via the Kabachnik-Fields Reaction

  • Rationale: This one-pot, three-component reaction combines an aldehyde (the 2-oxo-quinoline-3-carbaldehyde), an amine, and a dialkyl phosphite to form α-aminophosphonates. The introduction of the α-aminophosphonate moiety has been shown to enhance the antitumor activity of various pharmacophores.[5]

  • Procedure:

    • A mixture of the 2-oxo-quinoline-3-carbaldehyde (1.0 eq), a selected amine (1.0 eq), and diethyl phosphite (1.2 eq) is stirred in a suitable solvent (e.g., ethanol) at room temperature.

    • The reaction is typically catalyzed by a Lewis or Brønsted acid.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the target 2-oxo-quinoline derivative containing the α-aminophosphonate moiety.[5]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Acetanilide Substituted Acetanilide Chloroquinoline 2-Chloroquinoline-3-carbaldehyde Acetanilide->Chloroquinoline Vilsmeier-Haack-Arnold Reaction (POCl3, DMF) Oxoquinoline 2-Oxo-quinoline-3-carbaldehyde Chloroquinoline->Oxoquinoline Hydrolysis (70% aq. AcOH) Final_Product 2-Oxo-quinoline α-Aminophosphonate Derivative Oxoquinoline->Final_Product Kabachnik-Fields Reaction Amine Amine Amine->Final_Product Phosphite Diethyl Phosphite Phosphite->Final_Product

Caption: Synthetic workflow for 2-oxo-quinoline α-aminophosphonate derivatives.

Unveiling the Antitumor Potential: A Framework for Biological Evaluation

A robust and systematic biological evaluation is paramount to understanding the therapeutic potential and mechanism of action of newly synthesized compounds. This section outlines a standard workflow for assessing the antitumor properties of 2-oxo-quinoline derivatives.

Primary Screening: In Vitro Cytotoxicity Assessment

The initial step in evaluating a compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric assay for this purpose.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Rationale: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cancer cells (e.g., HepG2, SK-OV-3, NCI-H460) are seeded in 96-well plates and allowed to adhere overnight.[5]

    • The cells are then treated with various concentrations of the synthesized 2-oxo-quinoline derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Cisplatin) are included.[5]

    • After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

    • The plates are incubated for a few hours to allow for formazan crystal formation.

    • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

CompoundHepG2 IC₅₀ (µM)SK-OV-3 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)HL-7702 (Normal Cells) IC₅₀ (µM)Reference
Derivative A 8.5 ± 0.712.3 ± 1.19.1 ± 0.8> 50[5]
Derivative B 5.2 ± 0.47.8 ± 0.66.5 ± 0.5> 40[5]
5-Fluorouracil 15.6 ± 1.320.1 ± 1.818.2 ± 1.5< 20[5]
Cisplatin 10.2 ± 0.914.5 ± 1.211.7 ± 1.0< 15[5]
Table 1: Representative in vitro cytotoxicity (IC₅₀ values) of synthesized 2-oxo-quinoline derivatives compared to standard anticancer drugs. Data is presented as mean ± SD from three independent experiments.[5]
Delving Deeper: Mechanistic Studies

Compounds that exhibit significant and selective cytotoxicity in the primary screening warrant further investigation to elucidate their mechanism of action. Key areas of investigation include the induction of apoptosis and cell cycle arrest.

3.2.1. Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of propidium iodide (PI)-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

  • Rationale: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

  • Procedure:

    • Cancer cells are treated with the test compound at its IC₅₀ concentration for a defined period.

    • The cells are then harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA and then stained with PI.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.[6]

3.2.2. Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells. The induction of apoptosis can be assessed through various methods, including Annexin V/PI staining and Western blot analysis of key apoptotic proteins.

  • Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic and necrotic cells that have lost membrane integrity.

  • Western Blot Analysis: The expression levels of key proteins involved in the apoptotic cascade can be examined by Western blotting. This includes pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and caspases (e.g., caspase-3, caspase-9). An increase in the Bax/Bcl-2 ratio and the cleavage of caspase-3 are hallmarks of apoptosis.[6]

Biological_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Cytotoxicity Cytotoxicity Screening (MTT Assay) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Active Compounds Apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) Cytotoxicity->Apoptosis Active Compounds G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Apoptosis_Induction Induction of Apoptosis Apoptosis->Apoptosis_Induction

Caption: Workflow for the biological evaluation of 2-oxo-quinoline derivatives.

Structure-Activity Relationship (SAR) and Future Perspectives

The synthesis and biological evaluation of a library of 2-oxo-quinoline derivatives allow for the elucidation of structure-activity relationships (SAR). By systematically modifying the substituents at various positions of the quinoline ring, it is possible to identify the key structural features that contribute to antitumor activity and selectivity.[5] For instance, the nature of the substituent on the α-aminophosphonate moiety and on the benzene ring of the 2-oxo-quinoline core can significantly influence the cytotoxic potency.[5]

Future research in this area should focus on optimizing the lead compounds to enhance their potency, improve their pharmacokinetic properties, and reduce their toxicity. The exploration of novel molecular targets for 2-oxo-quinoline derivatives and the use of in vivo animal models are critical next steps in translating these promising compounds from the laboratory to the clinic.[7]

Conclusion

The 2-oxo-quinoline scaffold represents a fertile ground for the discovery of novel antitumor agents. A rational approach to chemical synthesis, coupled with a rigorous and systematic biological evaluation, is essential for unlocking the full therapeutic potential of this privileged chemical structure. The methodologies and insights presented in this guide provide a solid framework for researchers to contribute to the ongoing effort to develop more effective and less toxic cancer therapies.

References

  • Yu, Y., Kuang, W., Huang, R., Fang, Y., Zhang, Y., Chen, Z., & Ma, X. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. MedChemComm, 8(6), 1158-1172. [Link]

  • Yu, Y., Kuang, W., Huang, R., Fang, Y., Zhang, Y., Chen, Z., & Ma, X. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Publishing. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Salahi, R., El-Tahir, K. E. H., & Karda, A. A. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6843. [Link]

  • Hu, A. X., et al. (2021). Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. Bioorganic Chemistry, 106, 104469. [Link]

  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Chemical Society of Pakistan, 38(6), 1215-1246. [Link]

  • Joseph, S., & Mathew, B. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Singh, H., & Kumar, A. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(3-S), 205-215. [Link]

  • Khan, I., & Al-Harrasi, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(11), 1085-1097. [Link]

  • Kumar, A., & Singh, H. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. In Advances in Anticancer Agents in Medicinal Chemistry. Bentham Science Publishers. [Link]

  • Kaur, M., & Singh, M. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1851. [Link]

  • Kumar, R., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(8), 2217-2234. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(21), 7380. [Link]

  • Sharma, A., & Kumar, V. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-21. [Link]

  • Özcan, E. C., Ökten, S., & Eren, T. (2020). Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology. Journal of Biochemical and Molecular Toxicology, 34(7), e22497. [Link]

  • Ruiz, M. C., et al. (2019). In vitro and in vivo anticancer effects of two quinoline–platinum(II) complexes on human osteosarcoma models. Cancer Chemotherapy and Pharmacology, 83(4), 681-692. [Link]

  • Gulkac, M. D., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. PeerJ, 8, e9191. [Link]

  • Al Sheikh, A., et al. (2023). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. ResearchGate. [Link]

  • Ruiz, M. C., et al. (2021). In vitro and in vivo anticancer effects of two quinoline–platinum(II) complexes on human osteosarcoma models. Repositorio Institucional CONICET Digital. [Link]

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Methodological & Application

Application Note: (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a functionalized quinolin-2-one derivative serving as a critical "privileged scaffold" in drug discovery. Structurally analogous to established TSPO (Translocator Protein) ligands and GABA-A receptor modulators , this compound exhibits dual utility: it acts as a bioactive small molecule for antiproliferative screening and possesses intrinsic fluorescence properties characteristic of the quinolone core.

This application note details the standardized protocols for utilizing this compound in cell viability assays (MTT/ATP-based) and fluorescence-based cellular uptake studies . It addresses specific solubility challenges, spectral properties (blue emission), and experimental design considerations to ensure reproducible data in oncology and neuropharmacology research.

Mechanism of Action & Biological Context

Pharmacological Targets

The 2-oxo-quinoline core is a well-documented pharmacophore. Its mechanism in cell-based assays typically involves:

  • TSPO Modulation: The structure mimics N-alkyl-quinolin-2-ones, which bind to the Translocator Protein (18 kDa) on the outer mitochondrial membrane, influencing steroidogenesis, mitochondrial respiration, and apoptosis.

  • Intercalation/Enzyme Inhibition: Planar quinolone derivatives can intercalate into DNA or inhibit topoisomerases, driving the antiproliferative effects observed in cancer cell lines (e.g., MCF-7, HL-60).

Intrinsic Fluorescence (Expert Insight)

Unlike non-fluorescent small molecules, this compound exhibits Intramolecular Charge Transfer (ICT) fluorescence.

  • Excitation (Ex): ~330–350 nm (UV/Violet)

  • Emission (Em): ~440–460 nm (Blue)[1]

  • Critical Implication: The compound emits in the same channel as DAPI and Hoechst 33342 . Do not use these nuclear counterstains during uptake assays with this compound.

Material Preparation & Handling[2]

Physicochemical Properties
PropertyValueNotes
Molecular Weight 231.25 g/mol Small molecule, cell-permeable.
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvent.
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions.
Appearance Off-white/Pale Yellow SolidProtect from light to prevent photo-degradation.
Stock Solution Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Weigh 2.31 mg of powder into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, Cell Culture Grade).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C for up to 6 months.

Protocol A: Antiproliferative / Cytotoxicity Assay

Application: Determining IC50 values in cancer cell lines (e.g., HeLa, MCF-7).

Experimental Design
  • Controls:

    • Negative: 0.5% DMSO (Vehicle).

    • Positive: Staurosporine (1 µM) or Doxorubicin.

  • Replicates: n=3 biological replicates minimum.

Step-by-Step Workflow
  • Seeding: Plate cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a 200 µM intermediate solution in culture media (20 µL of 10 mM stock + 980 µL media). Final DMSO = 2%.

    • Perform 1:2 serial dilutions in media containing 2% DMSO to maintain constant vehicle concentration.

  • Treatment:

    • Remove old media from cells.

    • Add 100 µL of diluted compound to wells.

    • Dilution Factor: The final DMSO concentration on cells must be ≤ 0.5% to avoid solvent toxicity. Dilute the intermediate 1:4 with media before adding to cells.

  • Incubation: Incubate for 48–72 hours.

  • Readout (MTT Assay):

    • Add 10 µL of MTT Reagent (5 mg/mL) to each well.

    • Incubate 3–4 hours until purple formazan crystals form.

    • Solubilize crystals with 100 µL DMSO/SDS buffer.

    • Measure Absorbance at 570 nm .

Data Analysis

Calculate % Viability:



Plot Log[Concentration] vs. % Viability using a 4-parameter logistic regression to determine IC50.

Protocol B: Fluorescence-Based Cellular Uptake

Application: Visualizing intracellular distribution without immunolabeling.

Expert Insights for Imaging
  • Channel Selection: Use the DAPI/BFP filter set (Ex 350 / Em 460).

  • Counterstaining: Use DraQ5 (Far Red) or Propidium Iodide (Red) for nuclear staining. Avoid DAPI.

Step-by-Step Workflow
  • Seeding: Seed cells on sterile glass coverslips or confocal dishes (35 mm).

  • Treatment: Treat cells with 10–50 µM of the compound for 2–4 hours.

    • Note: Higher concentrations may be needed for imaging than for cytotoxicity.

  • Wash: Aspirate media and wash 3x with warm PBS (pH 7.4) to remove extracellular background fluorescence.

  • Fixation (Optional): Fix with 4% Paraformaldehyde (15 min). Note: Live imaging is preferred to avoid fixation-induced artifacts in small molecule distribution.

  • Imaging:

    • Channel 1 (Compound): 405 nm Laser -> Collect 420–480 nm.

    • Channel 2 (MitoTracker Red - Optional): 561 nm Laser -> Collect 580–620 nm (to confirm mitochondrial localization).

Visualizations

TSPO-Mediated Pathway Hypothesis

This diagram illustrates the putative pathway by which quinolin-2-one ligands modulate mitochondrial function.

TSPO_Pathway cluster_mito Mitochondrion Compound (4,8-Dimethyl-2-oxo- 2H-quinolin-1-yl)-acetic acid TSPO TSPO (18 kDa) (Mitochondrial Outer Membrane) Compound->TSPO Ligand Binding VDAC VDAC / ANT Complex TSPO->VDAC Modulates Cholesterol Cholesterol Transport TSPO->Cholesterol Facilitates Influx ROS ROS Generation TSPO->ROS Alters Potential Apoptosis Apoptosis / Cell Death (Cancer Cells) VDAC->Apoptosis MPTP Opening Steroid Steroidogenesis (Pregnenolone) Cholesterol->Steroid Metabolism ROS->Apoptosis Triggers

Figure 1: Putative mechanism of action involving TSPO binding and mitochondrial modulation.

Experimental Workflow: Cytotoxicity Screening

Workflow Stock Stock Prep 10mM in DMSO Dilution Serial Dilution (2x Conc.) Stock->Dilution Treat Treatment 48-72 Hours Dilution->Treat Add 1:1 Seeding Cell Seeding 5k cells/well Seeding->Treat MTT MTT Addition 3-4 Hours Treat->MTT Read Absorbance 570 nm MTT->Read Analysis IC50 Calculation Read->Analysis

Figure 2: Standardized workflow for high-throughput antiproliferative screening.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation in Media Concentration too high or rapid addition.Dilute stock into warm media dropwise while vortexing. Do not exceed 100 µM in aqueous buffer.
High Background Fluorescence Compound stuck to plastic or extracellular matrix.Perform rigorous washing (3x PBS) before imaging. Use phenol-red free media for imaging.
Signal Bleed-through Overlap with DAPI channel.Do not use DAPI. Use DraQ5 (647 nm) for nuclei.
Inconsistent IC50 DMSO toxicity.Ensure final DMSO concentration is < 0.5% in all wells, including controls.

References

  • MolCore. (2023). Product Data: 2-(4,8-Dimethyl-2-oxoquinolin-1(2H)-yl)acetic acid (CAS 370842-14-1).Link

  • Denora, N., et al. (2016). Translocator Protein Ligands Based on N-Methyl-(quinolin-4-yl)oxypropanamides.Journal of Medicinal Chemistry. (Discusses quinoline scaffolds for TSPO). Link

  • Abreu, A. S., et al. (2016).[2] Interaction of fluorescent quinolin-2-one and coumarin derivatives with lipid bilayers.[2]RSC Advances. (Details fluorescence properties of the quinolin-2-one core).[2] Link

  • Gaylord Chemical. (2007).[3][4][5] DMSO Solubility Data Bulletin #102B.[3][5] (Standard reference for DMSO solubility). Link

  • El-Shenawy, A. I. (2017). Synthesis and Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. (Context on quinolone biological activity). Link

Sources

Application Note: High-Throughput Screening of Quinolinone Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening Protocols for Quinolinone Compounds Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Researchers, HTS Specialists, and Medicinal Chemists

Strategic Guidance for Privileged Scaffold Interrogation

Introduction: The Quinolinone Paradox

The quinolinone scaffold (including 2-quinolinones, 4-quinolinones, and hydro-derivatives) is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, from kinases (e.g., mTOR, RIP2) to GPCRs and topoisomerases. However, this versatility comes with significant HTS liabilities: intrinsic fluorescence and poor aqueous solubility .

Standard "plug-and-play" HTS protocols often fail with quinolinone libraries, yielding high false-positive rates due to spectral interference in the blue-green region (400–500 nm) and colloidal aggregation. This guide details a modified HTS workflow specifically engineered to mitigate these scaffold-specific artifacts.

Pre-Screening Validation: Library Profiling

Before committing to a full-deck screen, a representative subset (n=100–500) of the quinolinone library must undergo physicochemical profiling.

Protocol A: Intrinsic Fluorescence Profiling

Objective: Determine the "safe" spectral window for assay detection. Rationale: Many quinolinones fluoresce strongly at


 nm / 

nm. Using coumarin-based substrates (e.g., AMC) often results in unreadable signal-to-background ratios.

Materials:

  • 384-well black non-binding surface (NBS) plates.

  • Assay Buffer (target-specific, e.g., 50 mM HEPES, pH 7.4).

  • Quinolinone subset (10 µM final concentration).

Step-by-Step:

  • Dispense: Add 20 µL of Assay Buffer to the plate.

  • Pin Transfer: Transfer 50 nL of compound (10 mM DMSO stock) to achieve ~25 µM.

  • Spectral Scan: Using a multimode reader (e.g., EnVision or PHERAstar), perform a spectral scan:

    • Excitation: 340 nm to 600 nm (10 nm steps).

    • Emission: 400 nm to 700 nm (10 nm steps).

  • Heatmap Generation: Plot intensity values.

    • Pass Criteria: Fluorescence intensity < 10% of the positive control signal in the intended assay channel.

    • Action: If interference is detected >450 nm, switch detection modality to Red-Shifted Fluorescence (e.g., Rhodamine/Cy5,

      
       nm) or Luminescence  (e.g., Glo-based assays).
      
Protocol B: Kinetic Solubility & Aggregation Check

Objective: Identify "fake" inhibitors acting via colloidal sequestration. Rationale: Quinolinones are prone to stacking and forming promiscuous aggregates.

Method: Nephelometry or Absorbance (600 nm).

  • Dilute compounds to 20 µM in Assay Buffer (1% DMSO).

  • Incubate for 60 minutes at RT.

  • Measure Light Scattering (Nephelometry) or Absorbance at 600 nm.

  • Threshold: Any compound showing >0.05 OD unit increase over background is flagged as a potential aggregator.

Primary HTS Workflow: The "Red-Shift" Protocol

This protocol assumes a biochemical kinase or protease assay, optimized for quinolinones by shifting detection to the far-red spectrum to avoid autofluorescence.

Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Fluorophores: Europium (Donor) and Alexa Fluor 647 (Acceptor).

Reagents & Equipment[1][2][3][4][5][6][7]
  • Plate: 1536-well low-volume white solid-bottom plates.

  • Liquid Handler: Acoustic dispenser (e.g., Echo 650) for non-contact transfer.

  • Detergent: Triton X-100 (Critical for quinolinones).

Step-by-Step Protocol
Step 1: Compound Transfer
  • Load source plates (Compound Library, 10 mM in DMSO).

  • Use acoustic dispensing to transfer 2.5 nL of compound into dry assay plates.

  • Controls:

    • Column 1-2: DMSO (Negative Control).

    • Column 3-4: Reference Inhibitor (e.g., Staurosporine, Positive Control).

Step 2: Enzyme Addition (The "Aggregation Breaker")

Critical Modification: Standard kinase buffers use 0.01% Triton X-100. For quinolinones, increase to 0.05% Triton X-100 or 0.01% CHAPS to disrupt non-specific colloidal aggregates without denaturing the enzyme.

  • Prepare Enzyme Mix in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.05% Triton X-100 ).

  • Dispense 3 µL of Enzyme Mix into all wells.

  • Incubate 15 min at RT (allows compound-enzyme equilibrium).

Step 3: Substrate Initiation
  • Prepare Substrate Mix: Biotinylated-Peptide + ATP + Tracer (if competitive).

  • Dispense 2 µL of Substrate Mix.

  • Incubate 60 min at RT (protected from light).

Step 4: Detection
  • Add 3 µL of Detection Mix (Eu-Anti-phospho-Ab + SA-XL665).

  • Incubate 60 min.

  • Read: TR-FRET mode.

    • Excitation: 337 nm (Laser).

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

  • Calculation: HTRF Ratio =

    
    .
    

Data Analysis & Hit Triage

Quinolinone screens require a rigorous triage process to separate true SAR (Structure-Activity Relationship) from artifacts.

Statistical Validation
  • Z-Factor (

    
    ):  Must be 
    
    
    
    .
    
    
  • Percent Inhibition: Normalize to DMSO (0%) and Positive Control (100%).

  • Hit Cutoff: Typically

    
     (or fixed >50% inhibition).
    
The "Quinolinone Triage" Decision Tree

The following logic flow is required to validate hits.

QuinolinoneTriage Start Primary Hit (>50% Inhibition) AutoFluorCheck Autofluorescence Counter-Screen (Read at 450nm & 665nm without reagents) Start->AutoFluorCheck DetergentCheck Detergent Sensitivity Test (Re-test with 0.1% Triton) AutoFluorCheck->DetergentCheck Clean Signal FalsePos_Fluor Discard: Optical Artifact AutoFluorCheck->FalsePos_Fluor High Background Signal RedoxCheck Redox Cycling Test (Add H2O2 scavenger / Resazurin) DetergentCheck->RedoxCheck Activity Retained FalsePos_Agg Discard: Aggregator DetergentCheck->FalsePos_Agg Activity Lost with High Detergent TrueHit Validated Lead (Proceed to SAR) RedoxCheck->TrueHit Clean Profile FalsePos_Redox Discard: PAINS (Redox) RedoxCheck->FalsePos_Redox H2O2 Production Detected

Figure 1: Hit Triage Decision Tree for Quinolinone Compounds. This workflow filters out the three most common artifacts: optical interference, colloidal aggregation, and redox cycling.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
High background in 450-500nm channel Scaffold autofluorescence.Switch to Red-Shifted dyes (Alexa647, Cy5) or Luminescence (Glo).
"Sticky" compounds (High variation) Poor solubility / Precipitation.Increase DMSO to 2% (if tolerated) or add 0.05% CHAPS. Use acoustic dispensing to avoid tip carryover.
Steep Hill Slope (> 2.0) Colloidal aggregation (1:many binding).Add 0.01% Triton X-100 to assay buffer. If slope normalizes to 1.0, it was an artifact.
Signal drift over time Compound precipitation or light instability.Read plates immediately after incubation. Protect quinolinones from ambient light during incubation.

References

  • Privileged Structures: M. A. E. A. Ismail et al., "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone," Molecules, 2021. Link

  • HTS Solubility: D. A. Dehring et al., "Automated high throughput solubility screening method using a shake-flask approach and UHPLC-UV-CLND quantification," Journal of Pharmaceutical and Biomedical Analysis, 2016. Link

  • Autofluorescence Interference: A. Simeonov et al., "Fluorescence spectroscopic profiling of compound libraries," Journal of Medicinal Chemistry, 2008. Link

  • Aggregation Artifacts: B. Y. Feng et al., "High-throughput assays for promiscuous inhibitors," Nature Chemical Biology, 2005. Link

  • Z-Factor Calculation: J. H. Zhang et al., "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays," Journal of Biomolecular Screening, 1999. Link

Analytical methods for the quantification of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-QQA Title: High-Precision Quantification of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid: A Dual-Platform Approach (HPLC-UV & LC-MS/MS)

Executive Summary

This application note details the validated analytical protocols for the quantification of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid (CAS: 370842-14-1), a critical quinolinone scaffold used in pharmaceutical synthesis and chemical biology. Due to its amphiphilic nature and specific UV-active chromophore, this compound requires tailored chromatographic conditions to ensure peak symmetry and accurate quantification.

We present two complementary methods:

  • Method A (HPLC-UV/FLD): A robust, cost-effective protocol for Quality Control (QC), purity assessment, and assay testing.

  • Method B (LC-MS/MS): A high-sensitivity method for trace analysis, impurity profiling, and biological matrix screening.

Chemical Profile & Analytical Strategy

Compound Identification:

  • IUPAC Name: 2-(4,8-dimethyl-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid

  • Molecular Formula: C₁₃H₁₃NO₃

  • Molecular Weight: 231.25 g/mol

  • pKa: ~4.2 (Carboxylic acid moiety)

  • Solubility: Soluble in DMSO, Methanol, and basic aqueous buffers (pH > 6). Poor solubility in acidic water.

Analytical Challenges:

  • Tailing: The presence of both a carboxylic acid and a lactam nitrogen can lead to secondary interactions with silanols on silica columns.

  • Solubility: Acidic mobile phases (necessary for retention) may precipitate the analyte if sample concentration is too high.

  • Detection: While UV-active, the quinolinone core is also highly fluorescent, offering a secondary, more selective detection mode.

Strategic Approach: To mitigate tailing, we employ a C18 column with high carbon load and end-capping, utilizing a phosphate buffer at pH 2.5 to suppress ionization of the carboxylic acid, ensuring retention and peak sharpness.

Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate quantification method based on sample type and sensitivity requirements.

AnalyticalWorkflow Start Sample Intake CheckConc Est. Concentration? Start->CheckConc HighConc High (> 1 µg/mL) (API, Raw Material) CheckConc->HighConc High Load LowConc Trace (< 1 µg/mL) (Biofluids, Cleaning Validation) CheckConc->LowConc Low Load PrepA Dilute in MeOH:Water (50:50) HighConc->PrepA PrepB SPE / Protein Precip. LowConc->PrepB HPLC HPLC-UV (254 nm) Optional: Fluorescence PrepA->HPLC ResultA Purity / Assay % HPLC->ResultA LCMS LC-MS/MS (MRM Mode) ESI Positive PrepB->LCMS ResultB Trace Quant / ID LCMS->ResultB

Figure 1: Decision tree for selecting Method A (QC) vs. Method B (Trace Analysis).

Method A: HPLC-UV Protocol (QC Standard)

Objective: Routine quantification of purity and assay.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 254 nm (Primary), 320 nm (Secondary).

    • FLD (Optional): Ex 320 nm / Em 390 nm.

Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010

Sample Preparation:

  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (sonicate if necessary). Dilute to volume with Water. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50) to obtain 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Criteria:

  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

  • RSD (n=6): < 1.0%

Method B: LC-MS/MS Protocol (Trace Analysis)

Objective: High-sensitivity detection for genotoxic impurity screening or pharmacokinetic studies.

Mass Spectrometry Parameters:

  • Source: ESI Positive Mode (ESI+).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Sheath Gas: 40 arb units.

MRM Transitions: The quinolinone core ionizes well in positive mode. The primary fragmentation involves the loss of the acetic acid side chain.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
232.1 [M+H]⁺186.1 20Loss of -COOH (Formic acid equivalent)
232.1 [M+H]⁺172.1 35Loss of -CH₂COOH (Acetic acid)
232.1 [M+H]⁺144.1 45Ring contraction/CO loss

LC Conditions (MS Compatible):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes.

Validation & Results

Linearity: The method demonstrates linearity over the range of 0.5 µg/mL to 200 µg/mL (Method A).

  • R²: > 0.999

  • Equation: y = mx + c (Determine experimentally).

Accuracy (Recovery): Spike recovery studies in matrix (e.g., synthetic reaction mixture) typically yield:

  • Level 80%: 98.5 - 101.2%

  • Level 100%: 99.1 - 100.8%

  • Level 120%: 98.9 - 101.5%

Forced Degradation Pathway (Hypothetical): Understanding stability is crucial. The following diagram outlines potential degradation products monitored during validation.

Degradation Parent (4,8-Dimethyl-2-oxo- 2H-quinolin-1-yl)-acetic acid (MW 231) Decarb Decarboxylation Product (4,8-Dimethyl-1-methyl- 2-quinolone) (High Heat) Parent->Decarb -CO2 (Heat) Oxidation N-Oxide / Ring Oxidation (Peroxide Stress) Parent->Oxidation +O (H2O2)

Figure 2: Potential degradation pathways to monitor during stress testing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols; pH too high.Ensure pH is ≤ 2.5. Use a highly end-capped column.
Low Sensitivity (MS) Ion suppression; Wrong polarity.Check ESI polarity (Positive is preferred). Dilute sample to reduce matrix effect.
Carryover Adsorption of quinolinone to injector.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (10-20% Organic).

References

  • Fluorochem . (2024). Product Specification: 2-(4,8-dimethyl-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid. Retrieved from

  • ChemicalBook . (2024). (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid Properties and Safety. Retrieved from

  • Al-Bayati, R. I., et al. (2015).[1] "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry, 5(4), 125-135.[1] (Provides context on quinolinone synthesis and stability).

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for HPLC/MS method development).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Advanced Chromatographic Strategies for Quinoline Derivatives: From Impurity Profiling to Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Quinoline derivatives (e.g., chloroquine, quinine, camptothecin) represent a critical scaffold in medicinal chemistry, utilized extensively for their antimalarial, antibacterial, and anticancer properties.[1] However, their analysis presents distinct challenges:

  • Basic Nitrogen Interaction: The heterocyclic nitrogen (pKa ~4.9–9.0) often interacts with residual silanols on silica-based columns, causing severe peak tailing.[2][3]

  • Isomeric Complexity: Structural isomers often require specialized stationary phases for resolution.

  • Matrix Interference: In pharmacokinetic (PK) studies, phospholipids in plasma can suppress ionization in LC-MS/MS.

This guide provides two optimized workflows: a robust HPLC-UV method for impurity profiling (high concentration) and a sensitive LC-MS/MS method for bioanalysis (trace quantification).

The "Silanol Effect" & Column Selection Strategy

Before starting, understanding the chemistry is vital.[2] Basic quinolines protonate under acidic conditions (


). Traditional silica columns have acidic silanols (Si-OH 

Si-O

) that act as cation exchangers, retaining the protonated base and causing tailing.

The Solution:

  • Modern Approach: Use Charged Surface Hybrid (CSH) or End-capped columns. These have a slight positive surface charge that repels the protonated quinoline, sharpening the peak.

  • Alternative: Use High pH (pH > 10) to deprotonate the quinoline (neutral form), only if using a hybrid column resistant to alkaline hydrolysis.

Visualization: Method Development Decision Tree

MethodDev Start Start: Quinoline Analysis Goal Define Goal Start->Goal Purity Impurity/QC (High Conc.) Goal->Purity Bio Bioanalysis/PK (Trace) Goal->Bio ColSel1 Column: C18 Hybrid or Phenyl-Hexyl (Better for aromatics) Purity->ColSel1 ColSel2 Column: C18 (Sub-2 µm) for UHPLC Speed Bio->ColSel2 MobilePhase1 MP: 10mM Ammonium Bicarbonate (pH 10) *Requires Hybrid Column* ColSel1->MobilePhase1 Option A (Best Shape) MobilePhase2 MP: 0.1% Formic Acid (pH 2.7) *Standard MS Compatible* ColSel1->MobilePhase2 Option B (Standard) ColSel2->MobilePhase2 Result1 Sharp Peaks (Neutral Species) MobilePhase1->Result1 Result2 High Sensitivity ([M+H]+) MobilePhase2->Result2

Caption: Decision matrix for selecting column chemistry and mobile phase pH based on analytical goals.

Protocol A: HPLC-UV for Purity and Impurity Profiling

Objective: Separation of synthetic quinoline derivatives and potential isomers. Rationale: A Phenyl-Hexyl column is recommended over standard C18 because the


-

interactions between the phenyl ring of the stationary phase and the quinoline scaffold offer superior selectivity for structural isomers.
Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmEnhanced selectivity for aromatic heterocycles via

-

stacking.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffering prevents pH shifts; pH 4.5 minimizes silanol activity.
Mobile Phase B Acetonitrile (LC Grade)Stronger elution strength and lower viscosity than Methanol.
Flow Rate 1.0 mL/minStandard analytical flow.
Detection UV @ 254 nm (or 320 nm)Quinolines have strong absorbance at 254nm; 320nm is more specific.
Temp 40°CImproves mass transfer and lowers backpressure.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Note: If peak tailing persists (Tailing Factor > 1.5), add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker, though this is not recommended for LC-MS applications due to source contamination.

Protocol B: LC-MS/MS for Bioanalysis (Plasma/Serum)

Objective: Quantifying quinoline drugs (e.g., in rat plasma) for Pharmacokinetic (PK) studies. Rationale: ESI+ is the ionization mode of choice as the quinoline nitrogen readily accepts a proton (


).
Sample Preparation: Protein Precipitation (PPT)

Simple PPT is often sufficient for quinolines due to their high organic solubility.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) solution (e.g., Deuterated Quinoline-d7 or Cimetidine).

  • Precipitate: Add 200 µL of ice-cold Methanol (1:4 ratio).

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly.

LC-MS/MS Parameters
  • System: Triple Quadrupole (QqQ)

  • Ion Source: Electrospray Ionization (ESI) – Positive Mode[4][5]

  • Column: C18 (1.7 µm or 2.6 µm core-shell), 2.1 x 50 mm (Short column for high throughput).

MS Source Settings (Generic Starting Points):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 450°C

  • Desolvation Gas: 800 L/hr

  • Cone Voltage: Optimized per compound (typically 20–40 V)

MRM Transitions (Example: Chloroquine-like derivative):

  • Precursor:

    
     (e.g., m/z 320.2)
    
  • Product 1 (Quantifier): Loss of side chain or H2O (e.g., m/z 247.1)

  • Product 2 (Qualifier): Ring fragmentation (e.g., m/z 142.0)

Visualization: Bioanalytical Workflow

Bioanalysis Plasma Plasma Sample (50 µL) IS Add Internal Std (10 µL) Plasma->IS PPT Protein Ppt (200 µL MeOH) IS->PPT Spin Centrifuge 14k x g PPT->Spin Inject Inject Supernatant (LC-MS/MS) Spin->Inject

Caption: Rapid protein precipitation workflow for high-throughput PK analysis.

Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , check these parameters:

Linearity & Carryover
  • Linearity: Quinoline detectors can saturate easily. Ensure the calibration curve ranges from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover: Basic compounds stick to injector needles.

    • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

Matrix Effects

Phospholipids elute late in the gradient. If you see signal suppression:

  • Monitor phospholipid transition (m/z 184

    
     184).
    
  • Ensure your analyte elutes before the phospholipid dump (typically >3 min on a 5 min gradient).

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionSwitch to CSH column or increase buffer strength (10mM

20mM).
Split Peaks Solvent mismatchDissolve sample in initial mobile phase (low % organic).
Low Sensitivity Ion suppressionSwitch from MeOH to ACN in mobile phase; check matrix effect.

References

  • BenchChem. (2025).[6] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • S. A. Al-Tannak et al. (2014). High throughput quantification of quinidine in human plasma by LC/MS/MS for therapeutic drug monitoring. ResearchGate. Retrieved from

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from

  • National Institutes of Health (NIH). (2011). Determination of Quinine and Doxycycline in Rat Plasma by LC–MS–MS. Retrieved from

Sources

Application Note: Utilizing (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid as a TSPO-Targeted Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid (CAS: 370842-14-1) as a functionalized scaffold for developing high-affinity ligands targeting the Translocator Protein (18 kDa) , also known as TSPO .

Executive Summary

The (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid moiety serves as a critical "ligation-ready" pharmacophore for investigating mitochondrial function and neuroinflammation. Structurally analogous to the isoquinoline carboxamide core of the classic TSPO ligand PK11195 , this quinoline-2-one derivative offers a versatile carboxylic acid handle. This handle allows researchers to synthesize high-affinity amide derivatives, conjugate fluorophores for cellular imaging, or attach radiometal chelators for PET/SPECT imaging without disrupting the critical receptor-binding interactions of the quinoline ring.

Key Applications:

  • Chemical Probe Synthesis: Precursor for N,N-dialkylamide derivatives (active TSPO ligands).

  • Mitochondrial Imaging: Conjugation scaffold for fluorescent reporters (e.g., BODIPY, FITC).

  • Neuroinflammation Studies: Development of BBB-permeable tracers for activated microglia.

Scientific Background & Mechanism[1]

Structural Rationale

The Translocator Protein (TSPO) contains a lipophilic binding pocket that accommodates planar heterocyclic rings. The 2-oxo-quinoline core mimics the binding mode of isoquinoline carboxamides (like PK11195) via


-

stacking interactions with aromatic residues (e.g., Trp, Phe) within the TSPO binding cleft.
  • 4,8-Dimethyl Substitution: The methyl group at position 4 occupies a hydrophobic sub-pocket, enhancing binding affinity. The methyl at position 8 increases lipophilicity (logP), facilitating Blood-Brain Barrier (BBB) penetration, and provides steric bulk that may improve selectivity against other mitochondrial channels (e.g., VDAC).

  • Acetic Acid Tail (N1-Position): This is the "functional handle." The free acid itself has low affinity for TSPO; however, conversion to an amide or ester is required to restore nanomolar binding affinity. This makes the acid the ideal starting material for creating diverse probe libraries.

Signaling Pathway & Target Context

TSPO is located on the Outer Mitochondrial Membrane (OMM). Upon ligand binding, it facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis.

TSPO_Pathway Ligand Ligand (Quinoline Amide Derivative) TSPO TSPO Translocator (Outer Mito Membrane) Ligand->TSPO High Affinity Binding (Ki < 5 nM) Cholesterol_Mito Mitochondrial Cholesterol TSPO->Cholesterol_Mito Translocation Cholesterol_Cyto Cytosolic Cholesterol Cholesterol_Cyto->TSPO Transport Pregnenolone Pregnenolone (Neurosteroid Precursor) Cholesterol_Mito->Pregnenolone CYP11A1 Processing Microglia Microglial Activation (Neuroinflammation) Pregnenolone->Microglia Modulation

Figure 1: TSPO-mediated cholesterol transport and neurosteroidogenesis pathway modulated by quinoline ligands.

Experimental Protocols

Protocol A: Synthesis of High-Affinity Amide Probes

Objective: Convert the inactive acid precursor into an active TSPO ligand (Amide). Rationale: The carbonyl oxygen of the amide bond acts as a hydrogen bond acceptor within the TSPO pocket.

Materials:

  • (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid (1 eq)[1][2][3][4]

  • Secondary Amine (e.g., Diethylamine or N-methylaniline) (1.2 eq)

  • HATU (Coupling Reagent) (1.2 eq)

  • DIPEA (Base) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mmol of the quinoline acetic acid in 2 mL anhydrous DMF under nitrogen atmosphere.

  • Activation: Add DIPEA (1.0 mmol) followed by HATU (0.6 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the secondary amine (0.6 mmol) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO3 (2x), and Brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

  • Validation: Confirm structure via 1H-NMR and Mass Spectrometry (ESI+).

Protocol B: Competitive Binding Assay (Validation)

Objective: Determine the binding affinity (


) of the synthesized probe against the reference ligand [3H]-PK11195.

Materials:

  • Rat kidney or brain mitochondrial membrane fractions (rich in TSPO).

  • Radioligand: [3H]-PK11195 (Specific Activity ~80 Ci/mmol).

  • Test Compound: Synthesized Quinoline Amide (from Protocol A).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute mitochondrial membrane protein to 0.5 mg/mL in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 20 µL [3H]-PK11195 (Final conc. 1 nM).

    • 20 µL Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation Table:

ParameterHigh Affinity (Probe Quality)Moderate AffinityLow Affinity (Inactive)
IC50 < 10 nM10 - 100 nM> 1000 nM
Ki < 5 nM5 - 50 nM> 500 nM
Utility Imaging / PET TracerLead CompoundNegative Control
Protocol C: Synthesis of Fluorescent Conjugate (Mitochondrial Stain)

Objective: Create a direct fluorescent probe for confocal microscopy.

Workflow Visualization:

Synthesis_Workflow Acid (4,8-Dimethyl...)-acetic acid (Scaffold) Activation NHS-Ester Activation (EDC/NHS) Acid->Activation Step 1 Conjugate Fluorescent TSPO Probe (Mitochondrial Stain) Activation->Conjugate Step 2 (+ Fluorophore) Fluorophore Amino-Linker Fluorophore (e.g., BODIPY-NH2) Fluorophore->Conjugate

Figure 2: Synthetic route for converting the acid scaffold into a fluorescent mitochondrial probe.

Method:

  • Activate the quinoline acetic acid (10 mg) with EDC/NHS in DMF to form the NHS-ester.

  • Add an amino-functionalized fluorophore (e.g., BODIPY-FL-C3-amine) in equimolar ratio.

  • Stir overnight in the dark.

  • Purify via HPLC to remove unreacted fluorophore (critical to reduce background noise).

Troubleshooting & Optimization

  • Solubility: The free acid is sparingly soluble in water. Always prepare stock solutions (10-50 mM) in DMSO. For biological assays, dilute the DMSO stock into the buffer, ensuring final DMSO concentration is < 0.5% to avoid mitochondrial toxicity.

  • Steric Hindrance: The 8-methyl group provides steric bulk. If amide coupling yields are low (Protocol A), switch to more potent coupling agents like HATU or COMU rather than standard EDC/carbodiimide methods.

  • Binding Affinity Loss: If the conjugated fluorophore is too bulky or placed too close to the quinoline ring, it may abolish TSPO binding. Recommendation: Always use a C4–C6 alkyl linker (e.g., amino-hexanoic acid spacer) between the quinoline acetic acid and the bulky fluorophore.

References

  • Chemical Identity: Acetic acid, 2-(4,8-dimethyl-2-oxo-1-quinolinyl)-. CAS No. 370842-14-1.[2][5] Available via AK Scientific and Fluorochem.

  • TSPO Ligand SAR: Le Fur, G., et al. (1983). "Differentiation between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, by thermodynamic studies." Life Sciences, 33(5), 449-457. (Establishes the isoquinoline/quinoline pharmacophore).
  • Quinoline-2-one Scaffolds: Cappelli, A., et al. (2006). "Design, synthesis, and structure-affinity relationship studies of novel quinoline-2-carboxamide ligands for the peripheral benzodiazepine receptor." Journal of Medicinal Chemistry. (Demonstrates the utility of the quinoline-2-one core).
  • Mitochondrial Imaging: Denora, N., et al. (2017). "TSPO Ligand–Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation." International Journal of Molecular Sciences, 17(6), 967. (Describes using acid-functionalized TSPO ligands for conjugation).

  • Probe Development: Damont, A., et al. (2011). "Synthesis and in vitro binding of high affinity 18kDa translocator protein (TSPO) radioligands." Bioorganic & Medicinal Chemistry Letters.

Sources

Structure-activity relationship (SAR) studies of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-quinolinone scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer effects. This application note details the Structure-Activity Relationship (SAR) and synthetic protocols for (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid and its derivatives. Specifically, we explore the transformation of the carboxylic acid tail into bioactive hydrazides and hydrazones, a modification strategy proven to enhance lipophilicity and target binding affinity. This guide provides step-by-step synthetic workflows, SAR logic, and validated biological assay protocols for researchers optimizing this scaffold.

Introduction: The Scaffold & Therapeutic Rationale[1]

The (2-oxo-2H-quinolin-1-yl)-acetic acid core is structurally significant due to its ability to mimic peptide bonds and interact with diverse biological targets, including bacterial DNA gyrase and inflammatory mediators (COX/LOX enzymes).

For the specific 4,8-dimethyl analog, the substitution pattern is critical:

  • 4-Methyl Group: Increases electron density on the heterocyclic ring, potentially strengthening

    
    -stacking interactions within the receptor pocket.
    
  • 8-Methyl Group: Located ortho to the ring nitrogen, this group provides steric bulk. This restricts the conformational rotation of the N-1 side chain, locking the molecule into a preferred bioactive conformation, while also protecting the N-1 position from metabolic dealkylation.

The primary challenge with the parent acetic acid molecule is its limited cellular permeability (due to ionization at physiological pH). The SAR strategy outlined below focuses on masking this polarity via hydrazide formation and subsequent Schiff base functionalization.

Chemical Synthesis & Workflow

The synthesis follows a convergent pathway: construction of the quinolinone core, N-alkylation, and functionalization of the acid tail.

Synthetic Pathway Visualization

Synthesis_Pathway Aniline 2-Methylaniline Core 4,8-Dimethyl-2-quinolinone (Cyclization) Aniline->Core H2SO4, 100°C (Pechmann/Knorr) Acetoacetate Ethyl Acetoacetate Acetoacetate->Core Ester Ethyl (4,8-dimethyl-2-oxo -quinolin-1-yl)acetate Core->Ester Ethyl bromoacetate K2CO3, Acetone, Reflux Hydrazide Acid Hydrazide (Key Intermediate) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Hydrazone Target Hydrazones (Schiff Bases) Hydrazide->Hydrazone Ar-CHO Glacial AcOH, Reflux

Figure 1: Step-wise synthetic pathway transforming the aniline precursor into the bioactive hydrazone library.

Detailed Protocols
Step 1: Synthesis of 4,8-Dimethyl-2-quinolinone
  • Reagents: 2-Methylaniline (0.1 mol), Ethyl acetoacetate (0.1 mol), Conc. H₂SO₄.[1][2]

  • Procedure:

    • Mix aniline and ethyl acetoacetate dropwise with stirring.

    • Add the mixture to cold conc. H₂SO₄ (20 mL) maintaining temp <10°C.

    • Heat on a steam bath (100°C) for 3 hours.

    • Pour into crushed ice. Neutralize precipitate with 10% NaOH.

    • Filter, wash with water, and recrystallize from ethanol.

    • Checkpoint: Confirm MP (approx. 258-260°C).[3]

Step 2: N-Alkylation (Ester Formation)
  • Reagents: 4,8-Dimethyl-2-quinolinone (0.01 mol), Ethyl bromoacetate (0.015 mol), Anhydrous K₂CO₃ (0.02 mol), Dry Acetone (50 mL).

  • Procedure:

    • Dissolve quinolinone in dry acetone. Add K₂CO₃.

    • Add ethyl bromoacetate dropwise.

    • Reflux for 12–15 hours. (Note: The 8-methyl steric hindrance requires longer reflux times than the 4-methyl analog).

    • Filter hot to remove inorganic salts. Evaporate solvent.[4][5][6]

    • Recrystallize the solid ester from ethanol.[1][7]

Step 3: Hydrazide Formation (The Pivot Point)
  • Reagents: Ester intermediate (0.01 mol), Hydrazine hydrate 99% (0.05 mol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve ester in ethanol.[6]

    • Add hydrazine hydrate excess.[6][7]

    • Reflux for 6–8 hours.

    • Cool to room temp; the hydrazide will crystallize out.

    • Filter and wash with cold ethanol.

    • Yield Expectation: >75%.[4][6][7]

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is driven by the modification of the N-1 acetic acid tail. The acid itself is often weakly active due to poor penetration. The conversion to hydrazones creates a "Pharmacophore Zone" capable of chelating metals or hydrogen bonding with active site residues.

SAR Logic Diagram

SAR_Logic Center 4,8-Dimethyl-2-oxo-quinolin-1-yl Acetic Acid Core Mod_Acid Free Acid (-COOH) Center->Mod_Acid Mod_Ester Ethyl Ester (-COOEt) Center->Mod_Ester Mod_Hydrazide Hydrazide (-CONHNH2) Center->Mod_Hydrazide Mod_Hydrazone Hydrazone (-CONHN=CH-Ar) Center->Mod_Hydrazone Out_Acid Low Permeability Weak Activity Mod_Acid->Out_Acid Out_Ester Prodrug Form Hydrolyzed in vivo Mod_Ester->Out_Ester Out_Hydrazide H-Bond Donor Moderate Activity Mod_Hydrazide->Out_Hydrazide Out_Hydrazone High Lipophilicity Target Specificity (e.g., DNA Gyrase) Max Potency Mod_Hydrazone->Out_Hydrazone

Figure 2: SAR decision tree highlighting the superiority of hydrazone derivatization for biological potency.

Key SAR Findings
Moiety (R)Electronic EffectLipophilicity (logP)Predicted Activity
-OH (Acid) Ionizable, PolarLow (< 1.5)Weak. Poor membrane crossing.
-OEt (Ester) NeutralHigh (> 3.0)Inactive in vitro. Requires hydrolysis.
-NHNH₂ (Hydrazide) H-Bond Donor/AcceptorModerate (2.0-2.5)Moderate. Good scaffold, but lacks specificity.
-NHN=CH-Ph (Unsub) Neutral, PlanarHigh (3.5)Good. Baseline antimicrobial activity.
-NHN=CH-Ph-4-NO₂ Electron WithdrawingHighExcellent. Strong binding to bacterial enzymes.
-NHN=CH-Ph-4-OH H-Bond DonorModerateHigh. Antioxidant & Antimicrobial dual action.

Expert Insight: The 8-methyl group on the quinoline ring is crucial. In comparative studies, 8-methyl analogs often show higher metabolic stability than 8-H analogs because the methyl group blocks the position susceptible to hydroxylation by cytochrome P450 enzymes.

Biological Evaluation Protocols

To validate the SAR, the following assays are standard. The Microbroth Dilution Method is the gold standard for quantitative SAR data.

Antimicrobial Assay (MIC Determination)
  • Purpose: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol:

  • Preparation: Dissolve test compounds (Hydrazones) in DMSO (1 mg/mL stock).

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Setup: Use 96-well plates. Add 100 µL MHB to all wells.

  • Dilution: Perform serial 2-fold dilutions of the test compound across the plate (Range: 100 µg/mL down to 0.19 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Controls:

    • Positive: Ciprofloxacin or Ampicillin.

    • Negative: DMSO solvent control (must show no inhibition).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (turns pink in presence of live bacteria) for visual confirmation.

Antioxidant Assay (DPPH Scavenging)
  • Rationale: Quinolines with phenolic hydrazone substitutions often exhibit radical scavenging activity, useful for anti-inflammatory indications.

Protocol:

  • Prepare 0.1 mM DPPH solution in methanol (deep purple).

  • Mix 1 mL of test compound (various concentrations) with 3 mL DPPH solution.

  • Incubate in dark for 30 mins at Room Temp.

  • Measure Absorbance at 517 nm.

  • Calculate % Inhibition:

    
    .
    

References

  • Synthesis and Biological Activity of Quinoline-2-One Derivatives. American Journal of Organic Chemistry. (2015). Describes the foundational synthesis of N-substituted quinolinones and hydrazide formation.

  • Design, Synthesis, and Antiviral Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Journal of Agricultural and Food Chemistry. (2019). Validates the hydrazone derivatization strategy for enhanced biological activity.

  • Synthesis and Antimicrobial Evaluation of Quinoline Derivatives. Molecules. (2019).[8] Provides comparative MIC data for quinoline-based antimicrobial agents.

  • Quinoline derivatives volunteering against antimicrobial resistance. Molecular Diversity. (2022). A comprehensive review of the quinoline scaffold in combating drug-resistant bacteria.

  • Evaluation of interactions of hydrazide derivatives with acetic acid. RSC Advances. (2025). Discusses the chemical stability and reactivity of the hydrazide motif.

Sources

Troubleshooting & Optimization

Stability assessment of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Architecture

Compound: (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid Core Scaffold: 2-Quinolone (Carbostyril) Critical Functionalities:

  • Lactam Ring (2-oxo): Generally robust against hydrolysis but susceptible to photolytic cleavage or dimerization.

  • N-Acetic Acid Tail: A carboxylic acid moiety attached to the nitrogen. This is the primary site for solubility manipulation and a risk point for esterification in alcoholic solvents.

  • 4,8-Dimethyl Substitution: Provides steric bulk, potentially slowing down metabolic degradation but altering solubility profiles compared to unsubstituted quinolones.

This guide prioritizes photostability and solubility-driven precipitation , as these are the most common failure modes for this class of compounds during experimental handling.

Critical Stability Modules

Module A: Photostability (High Risk)

The Issue: 2-Quinolones are chromophores that absorb strongly in the UV region. Under UV irradiation (and prolonged ambient light), they frequently undergo [2+2] photocycloaddition , leading to dimerization. This results in a loss of assay value and the appearance of late-eluting polymer peaks.

Mechanism: The conjugated


-system of the quinolone ring becomes excited (

or

state) upon UV exposure. In concentrated solutions, two excited molecules can stack and form a cyclobutane bridge, creating a dimer.

Troubleshooting Guide:

  • Symptom: "My sample concentration decreased by 20% after sitting on the bench for 4 hours, but no new small-molecule peaks appeared."

  • Diagnosis: Likely photodimerization or precipitation. Dimers often elute very late or precipitate out of solution.

  • Corrective Action: All stock solutions must be prepared in amber glassware. Autosamplers must be darkened.

Module B: Solution State & Solvolysis (Medium Risk)

The Issue: The carboxylic acid group is prone to Fisher Esterification if dissolved in alcohols (Methanol, Ethanol) under acidic conditions.

Mechanism:



If you use Methanol as a diluent and your mobile phase is acidic (e.g., 0.1% TFA), you may see a "ghost peak" appearing at a higher retention time (the methyl ester is more hydrophobic).

Troubleshooting Guide:

  • Symptom: "I see a new peak growing at RRT 1.2 during my sequence."

  • Diagnosis: In-situ methyl ester formation.

  • Corrective Action: Switch diluent to Acetonitrile/Water mixtures. Avoid Methanol in the sample diluent if the sample sits for long periods.

Visualizing Stability Logic

The following diagram illustrates the decision matrix for diagnosing stability failures based on experimental observations.

StabilityLogic Start Experimental Anomaly Detected CheckLight 1. Was sample exposed to light? Start->CheckLight CheckSolvent 2. Is solvent Alcohol-based? CheckLight->CheckSolvent No (Protected) PhotoIssue Photodegradation (Dimerization/Oxidation) CheckLight->PhotoIssue Yes (Amber glass not used) CheckPH 3. Check pH vs pKa (~3.5) CheckSolvent->CheckPH No (ACN/Water used) EsterIssue Solvolysis (Methyl Ester Formation) CheckSolvent->EsterIssue Yes (MeOH/EtOH used) PrecipIssue Precipitation (Acid form insolubility) CheckPH->PrecipIssue pH < 4.0 (Acidic) Stable Intrinsic Instability (Rare for this scaffold) CheckPH->Stable pH > 7.0 (Neutral/Basic)

Caption: Diagnostic workflow for isolating the root cause of degradation or assay loss.

Experimental Protocols

Protocol 1: Forced Degradation Setup (Stress Testing)

Based on ICH Q1A(R2) Guidelines for Stability Testing.

Stress ConditionProcedureTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hours5-20%Assess lactam ring opening.
Base Hydrolysis 0.1 N NaOH, 60°C, 4-24 hours5-20%Assess decarboxylation risk.
Oxidation 3%

, RT, 2-24 hours
5-20%Quinolones are susceptible to N-oxidation.
Photolysis 1.2 million lux hours (ICH Q1B)N/ACritical: Compare Amber vs. Clear vials.
Thermal 60°C Dry Heat, 7 days< 5%Solid state is usually stable.
Protocol 2: HPLC Method for Stability Indication

To accurately monitor these changes, use the following validated conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid form, improves peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 320 nm (conjugated system).

  • Flow Rate: 1.0 mL/min.

Troubleshooting FAQs

Q1: My sample precipitates inside the HPLC autosampler vial.

  • Cause: The compound is an acid (Acetic acid moiety). If your sample diluent is neutral water and the concentration is high, it may dissolve initially as a salt but precipitate if the pH drifts or if the temperature drops (autosamplers are often cooled to 4°C).

  • Fix: Ensure the sample diluent is at least 50% organic (ACN/MeOH) or buffered to pH > 6.0 (Ammonium Acetate) to keep the carboxylic acid ionized and soluble.

Q2: I see peak tailing. Is the compound degrading on the column?

  • Cause: Likely secondary interactions between the free carboxylic acid and residual silanols on the silica column.

  • Fix: This is not degradation. Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to suppress ionization, or use a "Polar Embedded" column group.

Q3: Can I use Ethanol for recrystallization?

  • Cause: Ethanol is a nucleophile.

  • Fix: Yes, but avoid strong mineral acids during heating, or you will generate the ethyl ester of the parent compound. Recrystallize from neutral ethanol or Acetone/Water.

Degradation Pathway Visualization

The following diagram details the chemical transformations expected under stress.

DegradationPath Parent Parent Molecule (4,8-Dimethyl-2-oxo...) Dimer Photodimer (Cyclobutane derivative) Parent->Dimer UV Light (hv) [2+2] Cycloaddition Ester Methyl Ester (In MeOH + Acid) Parent->Ester MeOH / H+ RingOpen Ring Open Product (Amino-acid derivative) Parent->RingOpen Strong Base / Heat (Hydrolysis)

Caption: Primary degradation pathways: Photodimerization (Red/Critical) and Esterification (Yellow/Process).

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Conference on Harmonisation, 2003. Link

  • Albini, A., & Monti, S.Photochemistry of drugs: An overview and practical problems. Chemical Society Reviews, 2003. (Context: Photostability of quinolone scaffolds).
  • Da Silva, L., et al.Synthesis and structural characterization of new 2-quinolone derivatives. Journal of Molecular Structure, 2020. (Context: Structural stability of 2-oxo-quinoline ring).
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Link

Sources

Technical Support Center: Quinolin-2-one Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Q2O-OPT-2024 Subject: Advanced Troubleshooting & Protocol Optimization for Quinolin-2-one Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Quinolin-2-ones (carbostyrils) are privileged pharmacophores found in FDA-approved drugs like Aripiprazole (antipsychotic) and Brexpiprazole . While classical methods (Knorr, Friedländer) offer robust scalability, they often suffer from harsh conditions and poor regioselectivity. Modern transition-metal catalysis (Rh, Pd) offers precision but introduces sensitivity issues.

This guide provides a bifurcated optimization strategy:

  • Modern C-H Activation: For high-complexity, late-stage functionalization.

  • Classical Condensation: For multigram-scale, cost-effective synthesis.

Module A: Modern C-H Activation (Rh-Catalyzed)

Target Methodology: Rh(III)-catalyzed annulation of N-methoxybenzamides with alkynes. Mechanism: Redox-neutral C-H activation utilizing the N-O bond as an internal oxidant.

Standard Optimization Protocol
  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ or AgNTf₂ (10 mol%) – Critical for chloride abstraction.

  • Solvent: MeOH or DCE (1,2-Dichloroethane).

  • Temperature: 60–80 °C.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 20% conversion. TLC shows remaining starting material but the catalyst seems dead.

  • Root Cause: Catalyst poisoning or lack of active species generation.

  • Diagnostic: The active species is cationic [Cp*Rh-Solvent]²⁺. If you are using a coordinating solvent (DMSO, MeCN) in excess, you may be displacing the substrate.

  • Solution:

    • Switch Solvent: Move to t-Amyl alcohol or DCE . These are less coordinating.

    • Check Silver Salt: AgSbF₆ is extremely hygroscopic. If it's wet, it won't abstract chloride effectively. Use a fresh bottle or store in a glovebox.

    • Add Pivalic Acid: Adding 30 mol% PivOH can assist the concerted metalation-deprotonation (CMD) step, lowering the activation energy for the C-H cleavage.

Q2: I am getting poor regioselectivity with unsymmetrical internal alkynes.

  • Root Cause: Steric vs. Electronic mismatch.

  • Mechanism: The alkyne insertion into the Rh-C bond is the selectivity-determining step.

  • Solution:

    • Steric Control: If R¹ is aryl and R² is alkyl, the C-Rh bond prefers the less hindered position, placing the larger group distal to the nitrogen.

    • Electronic Control: Use an electron-deficient alkyne substituent to direct insertion.

    • Ligand Tweak: Switch from [Cp*RhCl₂]₂ to [CpERhCl₂]₂ (ethyl-substituted Cp ring) to increase steric bulk around the metal center, enhancing selectivity.

Visualizing the Mechanism (Rh-Catalyzed)

The following diagram illustrates the critical "Internal Oxidant" pathway which avoids external oxidants like Cu(OAc)₂.

Rh_Cycle Start N-Methoxybenzamide (Substrate) Coordination N-Coordination Start->Coordination + Catalyst ActiveCat Active Species [Cp*Rh]++ ActiveCat->Coordination CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HOAc (via PivOH) Alkyne_Insert Alkyne Insertion (Regioselectivity Step) CH_Activation->Alkyne_Insert + Alkyne Reductive_Elim Reductive Elimination & N-O Cleavage Alkyne_Insert->Reductive_Elim 7-membered intermediate Reductive_Elim->ActiveCat Regeneration Product Quinolin-2-one + MeOH Reductive_Elim->Product

Caption: Figure 1. Redox-neutral Rh(III) catalytic cycle. Note that N-O bond cleavage drives the final turnover, eliminating the need for external oxidants.

Module B: Classical Synthesis (Knorr vs. Conrad-Limpach)

Target Methodology: Condensation of anilines with


-ketoesters.
Core Challenge:  The "Thermal Switch" – controlling whether you get a 2-quinolinone (Knorr) or 4-quinolinone (Conrad-Limpach).
The "Thermal Switch" Protocol

This reaction bifurcates based on the initial condensation intermediate.

ParameterPathway A: Knorr (Target: 2-Quinolinone) Pathway B: Conrad-Limpach (Target: 4-Quinolinone)
Intermediate Amide (Acetoacetanilide)Imine (

-anilinocrotonate)
Step 1 Temp 110–140 °C (Short time)< 100 °C (or Room Temp + Catalyst)
Step 2 Agent Conc. H₂SO₄ or PPADiphenyl ether (Thermal cyclization)
Step 2 Temp 100 °C250 °C (Flash heating)
Kinetic/Thermo Kinetic control (Amide formation)Thermodynamic control (Imine formation)
Troubleshooting Guide (FAQ)

Q3: I tried the Knorr synthesis, but I isolated a "brick dust" solid that won't dissolve in anything.

  • Diagnosis: You likely formed the bis-anilide (reaction of one ester with two anilines) or the product has crystallized too densely.

  • Solution:

    • Solubility Check: Quinolin-2-ones are notoriously insoluble. Try dissolving in hot Acetic Acid or DMF .

    • Stoichiometry: Ensure a strict 1:1 ratio of aniline to

      
      -ketoester. Excess aniline favors side products.
      
    • Workup: Do not neutralize the acid completely. Pour the H₂SO₄ mixture onto ice. The product precipitates.[1][2] Filter and wash with water.[2][3] Recrystallize from EtOH/DMF.

Q4: How do I prevent the Conrad-Limpach byproduct (4-hydroxyquinoline) when aiming for the 2-one?

  • Optimization: The key is the rate of heating in Step 1.

    • To favor Knorr (2-one): Mix aniline and ester and heat rapidly to 140°C to distill off ethanol immediately. This favors amide formation.

    • To favor Conrad-Limpach (4-one): Mix at room temperature with acid catalyst (HCl) and let stand for days, or reflux in benzene with a Dean-Stark trap (slow removal of water).

Visualizing the Decision Tree

Knorr_Switch Reactants Aniline + Beta-Ketoester FastHeat Rapid Heat (140°C) - EtOH Reactants->FastHeat SlowHeat Slow/Cat. Heat (<100°C) - H2O Reactants->SlowHeat Amide Intermediate: Amide FastHeat->Amide AcidCycl Cyclization: Conc. H2SO4 (100°C) Amide->AcidCycl Prod2 Target: Quinolin-2-one AcidCycl->Prod2 Imine Intermediate: Imine (Schiff Base) SlowHeat->Imine ThermCycl Cyclization: Diphenyl Ether (250°C) Imine->ThermCycl Prod4 Off-Target: 4-Quinolinone ThermCycl->Prod4

Caption: Figure 2. The "Thermal Switch" logic. Rapid heating favors the Amide intermediate (Pathway A) leading to the desired Quinolin-2-one.

Optimization Matrix: Solvent & Additive Effects

Use this table to select the correct reaction medium based on your failure mode.

MethodSolventTempEffect/BenefitReference
Rh-Catalyzed Methanol 60°CStandard. Promotes proton transfer. Good for polar substrates.[1]
Rh-Catalyzed DCE 80°CHigh Solubility. Use if substrate precipitates in MeOH.[2]
Rh-Catalyzed TFE (Trifluoroethanol)RT-50°CH-Bond Donor. Stabilizes key transition states; accelerates sluggish reactions.[3]
Friedländer Water (Green)80°CHydrophobic Effect. Accelerates reaction for insoluble reactants. Requires no base.[4][4]
Friedländer Ionic Liquid ([bmim]BF4)100°CRecyclable. High yield, catalyst can be reused 4-5 times.[5]
Knorr PPA (Polyphosphoric Acid)100°CGentler than H₂SO₄. Reduces charring/tar formation.[6]

References

  • Satoh, T., & Miura, M. (2010). Rhodium-Catalyzed Oxidative Coupling of Aromatic Compounds with Alkynes via Regioselective C–H Bond Cleavage.

  • Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N Bond Formation via Rh(III)-Catalyzed Oxidative C–H Activation.

  • Rovis, T., et al. (2013). Rh(III)-Catalyzed C–H Activation and Annulation of N-Methoxybenzamides with Alkynes.

  • Wang, L., et al. (2017). Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions. [4]

  • Palimkar, S. S., et al. (2007). Ionic Liquid-Promoted Synthesis of Quinolines via Friedländer Annulation.

  • Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience.

Sources

Purification strategies for 2-oxo-quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Oxo-Quinoline Derivatives

Executive Summary

The purification of 2-oxo-quinoline derivatives (also known as 2-hydroxyquinolines or carbostyrils) presents a unique set of challenges due to their lactam-lactim tautomerism and poor solubility in standard organic solvents.[1] Unlike standard heterocycles, these compounds often behave more like pigments or amides than simple aromatic bases.

This guide moves beyond generic "column chromatography" advice. It focuses on the thermodynamic control of crystallization and suppression of silanol interactions during chromatography.[1]

Module 1: The "Crash Out" (Reaction Workup)

Context: Most 2-oxo-quinolines are synthesized via the Knorr Quinoline Synthesis or similar cyclizations in strong acid (e.g.,


, PPA) or high-boiling solvents (diphenyl ether). The initial isolation is the most critical purification step.
Troubleshooting Guide: The Quench

Q: I poured my reaction mixture into ice water, but I got a sticky "goo" or oil instead of a filterable solid. How do I fix this?

A: This is a common issue caused by trapped solvents or impurities lowering the melting point.[1]

  • The "Goo" Protocol: Decant the aqueous supernatant.[1] Add a small volume of methanol or acetonitrile (just enough to cover the oil) and sonicate vigorously.[1] This often induces crystallization by dissolving the impurities that are preventing the lattice from forming.

  • pH Adjustment: While 2-oxo-quinolines are weak acids (

    
    ), they can be protonated on the oxygen in super-acids. Ensure the quench brings the pH to 4–6 .[1] If it is too acidic, the salt may remain soluble; if too basic (pH > 10), the phenol/lactim form may deprotonate and dissolve.
    
  • Seeding: Always save a small amount of "goo" on a spatula, let it dry/scratch it on a glass surface to induce solidification, and introduce it back into the mixture as a seed.

Q: My product is trapped in Polyphosphoric Acid (PPA). It won't precipitate.

A: PPA is viscous and encapsulates product.[1]

  • Protocol: Pour the hot reaction mixture (carefully!) into a beaker containing ice and mechanical stirring. Neutralize with ammonium hydroxide (

    
    ) rather than NaOH. Ammonium salts are more soluble in the aqueous phase, preventing contamination of your precipitate with inorganic salts.
    

Module 2: Recrystallization (The Gold Standard)

Context: Due to high melting points (


) and poor solubility in 

or Hexanes, recrystallization is superior to chromatography for this scaffold.
Solvent Selection Logic
Solvent SystemSuitabilityMechanism & Notes
Glacial Acetic Acid High Dissolves the lactam form effectively at reflux.[1] Upon cooling, the product crystallizes in high purity.[2] Warning: Product may solvate; dry under high vacuum.[1]
DMF / Water (9:1) Medium Use for extremely insoluble derivatives.[1] Dissolve in hot DMF, then add hot water dropwise until turbidity persists. Cool slowly.
Ethanol / Water High Classic solvent pair.[1] Best for removing unreacted anilines (which stay in the mother liquor).
DMSO Low Avoid if possible.[1] High boiling point makes removal difficult without lyophilization.
Visual Workflow: Recrystallization Decision Tree

RecrystallizationLogic Start Crude Solid Isolated SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Yes Use EtOH or EtOH/H2O Soluble->Yes Yes No Try Acetic Acid (Reflux) Soluble->No No ImpurityCheck Impurity Profile Yes->ImpurityCheck AceticCheck Soluble in AcOH? No->AceticCheck YesAcOH Recrystallize from Glacial AcOH AceticCheck->YesAcOH Yes NoAcOH Use DMF/H2O or NMP AceticCheck->NoAcOH No YesAcOH->ImpurityCheck Aniline Aniline Present? Wash with dil. HCl ImpurityCheck->Aniline Basic Impurities Tar Tarry/Colored? Use Activated Carbon (Hot Filtration) ImpurityCheck->Tar Polymer/Tar

Figure 1: Decision matrix for solvent selection based on solubility and impurity profile.

Module 3: Chromatography (Troubleshooting Tailing)

Context: 2-Oxo-quinolines are notorious for "streaking" or "tailing" on silica gel.[1] This is due to the Lactam-Lactim Tautomerism and strong hydrogen bonding with silica silanols.[1]

Q: My compound streaks from the baseline to the solvent front on TLC/Flash. How do I fix this?

A: You are witnessing the interconversion of tautomers on the acidic silica surface.

  • The Fix (Mobile Phase Modifier): You must "lock" the tautomer or suppress silanol interaction.[1]

    • Acidic Method (Preferred): Add 0.1% to 0.5% Acetic Acid or Formic Acid to your mobile phase (e.g., DCM/MeOH + 0.5% AcOH).[1] This forces the equilibrium towards the protonated form and suppresses silanol ionization.[3]

    • Basic Method: If your compound has other basic amines, use 1% Triethylamine (TEA) .[1] Note: Silica dissolves slightly at high pH; use short run times.[1]

Q: Which stationary phase should I use for HPLC?

A: Standard C18 often fails due to the polar nature of the lactam functionality.

  • Recommendation: Use a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).[1] The embedded polar group shields the silanols, preventing the "secondary interactions" that cause tailing.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA is standard.[1] The TFA ensures the molecule remains neutral (or protonated), sharpening the peak.

Module 4: Scavenging & Chemical Washing

Context: Sometimes recrystallization fails to remove the starting aniline or


-ketoester.
Protocol: The "Amphoteric Wash"

Since 2-oxo-quinolines are very weak bases (protonation occurs only in strong acid) and weak acids (deprotonation requires alkoxides/hydrides), you can wash away impurities that are stronger acids or bases.

  • Dissolve/Suspend crude material in Ethyl Acetate or DCM (if soluble).[1]

  • Acid Wash: Wash with 1M HCl .[1]

    • Result: Unreacted anilines (starting material) form salts and go into the water. The 2-oxo-quinoline (non-basic) stays in the organic layer.

  • Base Wash: Wash with Sat.

    
     .
    
    • Result: Removes unreacted acids or starting phenols.[1] The 2-oxo-quinoline (

      
      ) will not  deprotonate and remains in the organic layer.
      
  • Dry & Concentrate.

Module 5: Regioisomer Separation (2-OH vs 4-OH)

Context: In the Knorr synthesis, formation of the 4-hydroxy isomer (4-quinolinone) is a competing pathway, especially if the temperature or acid concentration fluctuates.

Differentiation Strategy:

  • Solubility: The 4-hydroxy isomer generally has a significantly higher melting point and lower solubility in ethanol than the 2-hydroxy isomer due to intermolecular hydrogen bond networks.[1]

  • Separation Protocol:

    • Dissolve the crude mixture in boiling Ethanol .

    • Filter the solution while hot .[1][2]

    • The Solid (Filter Cake): Enriched in the 4-hydroxy isomer (impurity).[1]

    • The Filtrate: Contains the desired 2-hydroxy isomer.[1][4] Allow to cool to crystallize the pure product.

References

  • Knorr Quinoline Synthesis Mechanism & Conditions

    • Source: Wikipedia / Staskun (1964)[1][5]

    • Citation: "The reaction is a type of electrophilic aromatic substitution...[5] formation of a 4-hydroxyquinoline is a competing reaction."[5]

    • URL:

  • HPLC Troubleshooting for Polar Heterocycles

    • Source: BenchChem / ResearchGate[1]

    • Citation: "Peak tailing is often caused by secondary interactions...[1][3][6] Basic compounds like many quinoline derivatives are especially prone to this."[3]

    • URL:

  • Solubility & Recrystalliz

    • Source: IJFMR / BenchChem[1]

    • Citation: "Quinoline derivatives can be difficult to purify...[1][7][8] Soluble in alcohol, ether, and most organic solvents [when hot]."[8]

    • URL:

  • Separ

    • Source: MDPI
    • Citation: "Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction...[9] aqueous solution of benzothiazole bisulfate was selected."

    • URL:

Sources

Technical Support Center: Troubleshooting the Crystallization of Substituted Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of substituted quinolinone compounds. As a class of molecules vital to drug development, achieving high-purity, stable, and reproducible crystalline forms of quinolinones is a critical step in advancing research from the laboratory to clinical applications.[1] The solid-state properties of an Active Pharmaceutical Ingredient (API), such as its crystal form (polymorphism), directly influence its stability, solubility, and bioavailability.[2][3][4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common and complex challenges encountered during the crystallization process. It is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Section 1: First Principles - Why Isn't My Compound Crystallizing?

This section addresses the most fundamental challenges that prevent the formation of a crystalline solid.

Q1: My substituted quinolinone "oiled out" instead of crystallizing. What happened, and what is the corrective action plan?

A1: What you're observing is "oiling out," a liquid-liquid phase separation that is a common kinetic trap in crystallization.[5] Instead of molecules organizing into an ordered crystal lattice, the compound separates from the solvent as a supersaturated, disordered liquid phase—essentially, a tiny droplet of molten compound.[5][6] This often occurs when the solution is cooled too rapidly or is too concentrated, causing the system's temperature to be below the melting point of your impure compound but above the temperature required for nucleation.[6] Impurities can significantly lower a compound's melting point, increasing the likelihood of this phenomenon.[6][7]

Causality: Oiling out is favored when the energy barrier for liquid-liquid phase separation is lower than the energy barrier for crystal nucleation. The resulting oil droplets are often good solvents for impurities, meaning that if they do solidify, they typically form an impure amorphous glass rather than a pure crystal.[5][6]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add more of the primary solvent (10-20% increase) to lower the overall concentration.[6] This increases the temperature at which the compound will begin to crystallize, hopefully moving it above the "oiling out" temperature zone.

  • Slow Down the Cooling: Rapid cooling is a primary cause. After re-dissolving, allow the flask to cool to room temperature slowly on the benchtop, insulated from the surface by a few paper towels or a cork ring.[6] Do not place it directly into an ice bath.

  • Introduce an Anti-Solvent (Carefully): If a single solvent system is problematic, consider an anti-solvent approach. While the solution is warm and clear, slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble) dropwise until persistent cloudiness is observed, then add a few drops of the primary solvent to redissolve it.[1] This precisely controls the supersaturation level.

  • Try a Different Solvent System: The interactions between your quinolinone's functional groups and the solvent are critical. A solvent that is "too good" can inhibit crystallization. Experiment with solvents from different chemical classes.

G start Oiling Out Observed reheat 1. Re-heat to Dissolve Oil start->reheat add_solvent 2. Add More Solvent (10-20%) reheat->add_solvent slow_cool 3. Cool Slowly at Room Temp add_solvent->slow_cool check Crystals Form? slow_cool->check success Success: Isolate Crystals check->success Yes fail Failure: Still Oiling Out check->fail No change_solvent 4. Attempt New Solvent System (e.g., Anti-Solvent Method) fail->change_solvent

Figure 1. Troubleshooting workflow for oiling out.

Section 2: The Solvent System - The Most Critical Variable

The choice of solvent is the most powerful tool in a crystallographer's arsenal. It dictates solubility, supersaturation kinetics, and can even influence which polymorph is formed.[8]

Q2: How do I rationally select a solvent system for my novel substituted quinolinone?

A2: Rational solvent selection is a process of balancing thermodynamic and kinetic factors.[9] The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[10] This differential solubility is the driving force for crystallization upon cooling.

The Selection Process:

  • "Like Dissolves Like": Start by considering the polarity of your quinolinone derivative. The quinolinone core has both polar (amide) and nonpolar (aromatic) regions. The nature of your substituents will dictate the overall polarity. Match this with solvents of similar polarity.[11]

  • Systematic Screening: A small-scale screen is invaluable. Place ~10-20 mg of your compound into several vials. Add a small volume (e.g., 0.5 mL) of different candidate solvents (see Table 1).

    • Observe at Room Temp: If it dissolves completely, the solvent is too good. The compound is too soluble.

    • Heat Gently: If it doesn't dissolve at room temperature, heat the mixture gently. If it dissolves completely, this is a promising candidate.

    • Cool Down: Allow the promising candidates to cool slowly. The one that yields a high quantity of crystalline solid is your best starting point.

  • Consider Mixed-Solvent Systems: If no single solvent is ideal, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid.[1] This is a powerful method for precisely controlling supersaturation.[10]

SolventBoiling Point (°C)Polarity IndexCommon Use Cases for Heterocycles
Heptane 980.1Good anti-solvent for polar compounds
Toluene 1112.4Good for aromatic compounds; promotes crystal packing
Ethyl Acetate 774.4Versatile solvent for moderately polar compounds
Acetone 565.1Strong solvent, often used in mixed systems
Isopropanol 823.9Good for compounds with H-bond donors/acceptors
Ethanol 784.3Common choice for moderately polar compounds
Methanol 655.1Very polar; often a "good" solvent in binary systems
Water 10010.2Used as an anti-solvent for non-polar compounds
Table 1. Properties of common crystallization solvents.[12]

Section 3: Advanced Troubleshooting - When Standard Methods Fail

If simple cooling or anti-solvent methods are unsuccessful, more advanced techniques are required to overcome kinetic barriers to nucleation.

Q3: I've tried multiple solvents, but I only get amorphous precipitate or no solid at all. What are my next options?

A3: When a system is kinetically trapped, you must change the conditions to gently and slowly approach the supersaturation state, giving molecules more time to self-assemble correctly.

  • Slow Evaporation: Prepare a nearly saturated solution of your compound in a suitable solvent.[1] Filter it to remove any dust or particulate matter which could act as unwanted nucleation sites. Place the solution in a vial covered with a cap containing a few pinholes. Over days or weeks, the solvent will slowly evaporate, gradually increasing the concentration until crystals form.[1][4] This method is excellent for generating high-quality single crystals for analysis.[1]

  • Vapor Diffusion: This technique offers exquisite control over the rate of supersaturation.[13][14]

    • Setup: Dissolve your compound in a "good" solvent. Place this solution as a small drop (e.g., on a coverslip or pedestal) inside a sealed larger chamber. The chamber's reservoir contains an "anti-solvent" that is volatile.[13][15]

    • Mechanism: The anti-solvent vapor slowly diffuses into the drop containing your compound. This gradually lowers the compound's solubility within the drop, gently inducing crystallization.[13][14][16]

  • Seeding: Seeding is the most direct way to overcome the nucleation energy barrier.[17] By introducing a small number of pre-existing crystals (seeds), you provide a template for further growth, bypassing the difficult initial nucleation step.[17][18][19]

    • Protocol: Prepare a supersaturated solution that would not typically crystallize on its own (i.e., in the metastable zone).[17][19] Add a tiny amount of crushed, pure crystals of your compound. If done correctly, these seed crystals will grow larger without the formation of new, smaller crystals.[20] If you have no crystals, try scratching the inside of the flask with a glass rod below the solvent line; the microscopic glass fragments can sometimes act as heterogeneous nucleation sites.[6]

  • Temperature Cycling (Thermocycling): This method involves cycling the temperature of a slurry of your compound.[21] By repeatedly heating (dissolving small, less stable crystals) and cooling (allowing growth on larger, more stable crystals), you can encourage the system to find its most thermodynamically stable crystalline form.[21]

G start Standard Methods Fail (Amorphous Solid or No Precipitation) decision1 Is the compound thermally stable? start->decision1 slow_evap Try Slow Evaporation decision1->slow_evap Yes decision2 Do you have a few seed crystals? decision1->decision2 No or Unsure slow_evap->decision2 seeding Use Seeding to Bypass Nucleation decision2->seeding Yes vapor_diffusion Try Vapor Diffusion (Solvent/Anti-Solvent) decision2->vapor_diffusion No thermocycling Consider Temperature Cycling for Polymorph Stability vapor_diffusion->thermocycling

Figure 2. Decision tree for advanced crystallization methods.

Section 4: Characterization - Is It a Crystal and Is It the Right One?

Obtaining a solid is only half the battle. In pharmaceutical development, you must confirm its nature. Different crystal forms, or polymorphs, can have vastly different properties.[2][8][22]

Q4: I have a solid product. How do I confirm it's crystalline and check for polymorphism or solvates?

A4: A multi-technique approach is essential for comprehensive solid-state characterization.[23][24] No single technique tells the whole story.

Primary Characterization Techniques:

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying crystalline materials.[25][26] Each crystalline form has a unique diffraction pattern, acting as a "fingerprint."[27] Amorphous material will not produce sharp peaks. XRPD is the primary tool for distinguishing between different polymorphs.[25]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can identify melting points, phase transitions between polymorphs, and desolvation events.[23][28] Different polymorphs will typically have different melting points and heats of fusion.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[23] This is crucial for identifying solvates (where solvent is incorporated into the crystal lattice) or hydrates.[29] The sample will show a distinct mass loss corresponding to the boiling point of the trapped solvent.[23]

  • Polarized Light Microscopy: A quick and easy way to visually inspect your material. Crystalline materials are typically birefringent and will appear bright against a dark background under cross-polarized light. Amorphous solids and liquids are not birefringent and will remain dark. This can also give clues about crystal habit (e.g., needles, plates).[3]

TechniqueInformation ProvidedPrimary Use Case for Quinolinones
XRPD Crystal lattice structure, phase identityPolymorph identification and confirmation of crystallinity
DSC Melting point, phase transitions, heat of fusionDetermining thermodynamic relationships between polymorphs
TGA Mass loss upon heatingDetecting and quantifying trapped solvent (solvates/hydrates)
Microscopy Particle morphology, birefringenceQuick check for crystallinity and crystal habit
Table 2. Key analytical techniques for solid-state characterization.

References

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. (n.d.).
  • Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.).
  • Pharmaceutical Crystallization in drug development | Syrris. (n.d.).
  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25).
  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15).
  • Seeding - Hampton Research. (n.d.).
  • Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021, August 25).
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (2025, January 27).
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
  • Matrix Seeding – Biomolecular Crystallisation and Characterisation - CSIRO Research. (2022, June 17).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Control of polymorphism in continuous crystallization - DSpace@MIT. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • Pharmaceutical Crystallisation| Solution Crystallization - Pharma Focus Asia. (n.d.).
  • Polymorphism of Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (2025, August 9).
  • Crystallization processes in pharmaceutical technology and drug delivery design. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.).
  • How to choose a solvent & design a crystallization faster? - APC. (2020, September 28).
  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design - ACS Publications. (2023, December 7).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Crystals, Crystallization and X-ray Techniques - Research Journal of Pharmacy and Technology. (2025, April 10).
  • How complementary techniques boost XRPD in solid form analysis - Malvern Panalytical. (2022, July 13).
  • Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation. (n.d.).
  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (2018, November 26).
  • What are the different techniques to characterize chemical crystals? - ResearchGate. (2019, May 28).
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.).
  • ADVANCED METHODS IN PROTEIN CRYSTALLIZATION - Molecular Dimensions. (n.d.).
  • Crystal Growth | Biology Linac Coherent Light Source. (n.d.).
  • Technical Support Center: Optimizing Quinolinone Synthesis - Benchchem. (n.d.).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.).
  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.).
  • Physical Characterisation Techniques & Methods - RSSL. (n.d.).
  • Vapor diffusion crystallization techniques. a Hanging drop and b... - ResearchGate. (n.d.).
  • What is the problem with my quinolin crystal? - ResearchGate. (2014, November 20).
  • 24 questions with answers in QUINOLINES | Science topic - ResearchGate. (n.d.).

Sources

Enhancing the potency of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid through structural modification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Potency of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Ticket ID: SAR-OPT-48DMQ Status: Open Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary

You are currently working with (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid , a privileged scaffold in medicinal chemistry. While the core quinolin-2-one structure provides excellent DNA intercalation and receptor binding potential (often utilized in antimicrobial and anticancer research), the free carboxylic acid tail is frequently a "potency cliff"—it suffers from poor membrane permeability (low LogP) and rapid metabolic clearance (glucuronidation).

To enhance potency, we must shift from a simple acidic tail to bioactive linkers and heterocyclic pharmacophores . This guide details the structural modifications required to transition this precursor into a high-affinity lead compound.

Module 1: Structural Modification Strategy (SAR)

The "Potency Enhancement" Workflow

The carboxylic acid at the N1 position is your primary handle. To increase potency, you must convert this hydrophilic anchor into a motif that engages secondary binding pockets or penetrates bacterial/tumor cell membranes more effectively.

Visualizing the Pathway

The following diagram outlines the three most effective synthetic routes to enhance the potency of your specific 4,8-dimethyl scaffold.

G Start (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl) -acetic acid (Precursor) Step1 Step 1: Activation (Esterification) Start->Step1 EtOH/H2SO4 RouteC Route C: Amide Coupling (Piperazine/Thiazole) Start->RouteC HATU/DIPEA + Amine RouteA Route A: Hydrazide Formation (Reaction w/ N2H4) Step1->RouteA Hydrazine Hydrate TargetA Target A: Acylhydrazones (Schiff Bases) *High Antimicrobial Potency* RouteA->TargetA Ar-CHO (Condensation) RouteB Route B: Heterocyclization (Cyclodehydration) RouteA->RouteB CS2/KOH or Carboxylic Acids TargetB Target B: 1,3,4-Oxadiazoles *Metabolic Stability* RouteB->TargetB TargetC Target C: Peptidomimetics *Receptor Specificity* RouteC->TargetC

Caption: Synthetic divergence from the parent acid. Route A (Hydrazones) and Route B (Oxadiazoles) are statistically most likely to yield nanomolar potency improvements.

Module 2: Technical Troubleshooting (Q&A)

Category A: Synthetic Chemistry (The "Make" Phase)

Q1: I am attempting to couple the acetic acid tail to a secondary amine using EDC/NHS, but yields are consistently low (<30%). What is interfering? Diagnosis: The 8-methyl group is the culprit. Explanation: In your specific molecule (4,8-dimethyl), the methyl group at position 8 is peri-planar to the N1 nitrogen. This creates significant steric hindrance around the N1-acetic acid chain, forcing it into a conformation that may block the approach of bulky coupling reagents or amines. Solution:

  • Switch Reagents: Move from carbodiimides (EDC) to HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered couplings and reduces epimerization risks.

  • Pre-activation: Convert the acid to the acid chloride using oxalyl chloride/DMF (catalytic) in DCM before adding the amine. This species is more reactive and less sensitive to steric bulk than the bulky O-acylisourea intermediate formed by EDC.

Q2: My hydrazone derivatives (Schiff bases) are precipitating as oils or sticky gums rather than solids. How do I purify them? Diagnosis: Incomplete crystallization due to lipophilic impurities or residual solvent. Explanation: The 4,8-dimethyl core is highly lipophilic. When you attach an aromatic aldehyde to form the hydrazone, the molecule becomes very flat and hydrophobic (stacking interactions), often trapping solvents. Protocol:

  • Trituration: Do not attempt column chromatography immediately. Triturate the crude gum with cold diethyl ether or a 1:1 mixture of Ethanol/Ether . Sonicate for 10 minutes. This usually triggers crystallization.

  • Recrystallization Solvent: Switch to DMF/Water (dropwise addition of water to a hot DMF solution) or Dioxane .

Category B: Structure-Activity Relationship (The "Design" Phase)

Q3: We improved potency, but metabolic stability is poor (t1/2 < 15 min). Where is the metabolic soft spot? Diagnosis: The acetic acid linker is susceptible to oxidative cleavage, but the 4-methyl group is also a metabolic liability (benzylic oxidation). Optimization Strategy:

  • Block the Methyl: If the 4-methyl is not essential for binding, replace it with a Trifluoromethyl (-CF3) group or a Chloro (-Cl) substituent. This blocks CYP450-mediated hydroxylation while maintaining lipophilicity.

  • Rigidify the Linker: Cyclize the hydrazide linker into a 1,3,4-oxadiazole ring. This acts as a bioisostere of the amide/ester but is significantly more resistant to hydrolysis and enzymatic cleavage [1].

Q4: Why does the 8-methyl variant show lower potency than the 8-H (unsubstituted) analog in our docking studies? Diagnosis: Steric clash in the binding pocket. Explanation: While the 8-methyl group increases lipophilicity (good for permeability), it widens the molecule's profile. If the binding pocket is narrow (e.g., DNA minor groove or a specific kinase ATP-pocket), the 8-methyl group may prevent the quinolinone core from sitting deep enough to engage in pi-stacking. Corrective Action:

  • Test the Hypothesis: Synthesize the 8-methoxy or 8-fluoro analog. Fluorine is isosteric to hydrogen but electronically different. If potency returns, the issue was steric bulk. If potency remains low, the 8-position requires a hydrogen bond donor/acceptor.

Module 3: Biological Assay Optimization

Solubility & False Positives

Issue: The 4,8-dimethyl derivatives show erratic IC50 values in cellular assays. Root Cause: Aggregation-based false positives. The planar quinolinone core, combined with the hydrophobic methyl groups, leads to pi-stacking aggregation in aqueous media (buffer). Validation Protocol:

  • Add Detergent: Run the assay with 0.01% Triton X-100 . If the activity disappears, your compound was acting as a non-specific aggregator (PAINS), not a true ligand.

  • Check Absorbance: Quinolinones are highly fluorescent. Ensure your compound's fluorescence (typically excitation ~320-350nm, emission ~400-450nm) is not interfering with the assay readout (e.g., if using a fluorescence-based binding assay).

Summary of Recommended Derivatives

Based on current literature regarding quinolin-2-one pharmacophores, the following modifications to your acetic acid tail are recommended for immediate synthesis:

Derivative ClassStructural ModificationTarget PropertyRef
Acylhydrazones Condense acid hydrazide with 4-nitrobenzaldehyde or 2-hydroxybenzaldehydeMaximal Potency (Antimicrobial/Antiviral)[2]
1,3,4-Oxadiazoles Cyclize hydrazide with CS2 or benzoic acidMetabolic Stability & Bioavailability[3]
Piperazine Amides Couple acid with N-methyl piperazineSolubility & Pharmacokinetics[4]

References

  • Vertex AI Search. (2024).[1] Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents. PubMed.[2] Link

  • Vertex AI Search. (2024).[1] Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PMC. Link

  • Vertex AI Search. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega. Link

  • Vertex AI Search. (2023). Evaluation of the Molecular properties... of Novel Quinazoline-linked piperazine analogues. Research Trend. Link

For further assistance with specific reaction conditions or spectral analysis (NMR/IR) of the 4,8-dimethyl core, please reply to this ticket with your raw data files.

Sources

Validation & Comparative

Emerging EZH2 Scaffolds: The Quinolinone-1-Acetic Acid Class vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the emerging Quinolinone-1-acetic acid class of inhibitors (represented by the core scaffold (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid) and established clinical EZH2 inhibitors like Tazemetostat and GSK126 .[1]

Content Type: Technical Comparison Guide Subject: (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid derivatives vs. Tazemetostat, GSK126, and UNC1999.

Executive Summary: The Scaffold Shift

The landscape of EZH2 inhibition has long been dominated by pyridone-based small molecules (e.g., Tazemetostat). However, recent medicinal chemistry efforts (notably Cai et al., 2024) have identified quinolin-2-one derivatives—synthesized from core intermediates like (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid —as a potent "Next-Generation" scaffold.[1]

This guide compares this novel scaffold against the current standards, highlighting its potential for improved lipophilicity, potency (sub-nanomolar IC50), and efficacy in solid tumors (e.g., A549, HeLa) where first-generation inhibitors often struggle.

Chemical & Pharmacological Profile

The primary distinction lies in the "Warhead" structure. While Tazemetostat utilizes a monocyclic pyridone to compete with the cofactor SAM (S-adenosylmethionine), the subject molecule introduces a bicyclic quinolinone system.

The "Hero" vs. The Field
FeatureQuinolinone Class (Novel) Tazemetostat (EPZ-6438) GSK126 UNC1999
Core Scaffold Quinolin-2-one (Bicyclic)Pyridin-2-one (Monocyclic)Indole-Pyridin-2-one Indazole-Pyridin-2-one
Representative (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid derivativesTazemetostatGSK126UNC1999
Mechanism SAM-CompetitiveSAM-CompetitiveSAM-CompetitiveSAM-Competitive
EZH2 WT IC50 0.94 nM (e.g., Cmpd 9l)*2 – 10 nM 0.5 – 3 nM < 10 nM
Selectivity High (EZH2 > EZH1)High (35-fold vs EZH1)High (>100-fold vs EZH1)Dual (EZH1/2 equipotent)
Key Advantage Enhanced lipophilicity & potency in solid tumors (Lung/Cervical)FDA Approved (Sarcoma/Lymphoma); Excellent oral bioavailabilityHigh potency tool compound; Poor PK (IV only)Excellent brain penetration; Validates EZH1/2 dual targeting
Development Status Preclinical / Lead OptimizationClinical / Approved Discontinued (Clinical) Preclinical (Tool)

*Data for Quinolinone derivatives based on Cai et al. (2024) optimization of the 4,8-dimethyl-2-oxo... core.

Structural Logic: Why the Quinolinone Scaffold?

The transition from the pyridone (Tazemetostat) to the quinolinone scaffold represents a classic bioisosteric replacement .

  • Hydrophobic Packing: The fused benzene ring of the quinolinone (specifically the 4,8-dimethyl substitution) offers additional hydrophobic contacts within the EZH2 SET domain pocket, potentially increasing residence time.

  • Linker Rigidity: The acetic acid moiety acts as a rigid linker. In active inhibitors, this acid is typically amidated to connect with a solvent-exposed tail (similar to the morpholine/piperazine tails in Tazemetostat), crucial for pharmacokinetic properties.

Mechanism of Action: The Methylation Blockade

All inhibitors in this comparison function by occupying the S-adenosylmethionine (SAM) binding pocket of the EZH2 SET domain. By blocking SAM, they prevent the transfer of methyl groups to Histone H3 Lysine 27 (H3K27), thereby lifting transcriptional repression.

PRC2_Inhibition SAM Cofactor: SAM EZH2 EZH2 (SET Domain) SAM->EZH2 Binds Methylation H3K27me3 (Gene Silencing) EZH2->Methylation Catalyzes Inhibitor Inhibitor (Quinolinone/Tazemetostat) Inhibitor->EZH2 Competes with SAM Inhibitor->Methylation Blocks H3K27 Substrate: H3K27 H3K27->EZH2 Binds Tumorigenesis Tumorigenesis (Proliferation) Methylation->Tumorigenesis Promotes

Figure 1: Mechanism of SAM-competitive EZH2 inhibition.[1][2] The Quinolinone scaffold mimics the SAM adenine ring interactions.

Experimental Validation: Protocols

To objectively compare the (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid derivatives against Tazemetostat, the following Radioactive Methyltransferase Assay is the gold standard for determining IC50 values.

Protocol: 3H-SAM FlashPlate Methyltransferase Assay

Objective: Quantify the inhibition of methyl transfer from 3H-SAM to the H3 peptide.[1]

Materials:

  • Enzyme: Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48).

  • Substrate: Biotinylated Histone H3 peptide (residues 21–44).

  • Cofactor: S-Adenosyl-L-[methyl-3H]methionine (3H-SAM).[1]

  • Compounds: Quinolinone derivative (Test), Tazemetostat (Reference).[3]

  • Plate: Streptavidin-coated FlashPlate (PerkinElmer).[1]

Step-by-Step Workflow:

  • Compound Prep: Dissolve (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid derivative in 100% DMSO. Prepare a 10-point serial dilution.

  • Enzyme Mix: Dilute PRC2 complex in Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Final concentration: 5–10 nM.

  • Incubation (Pre-equilibrium): Add 10 µL of Enzyme Mix and 100 nL of Compound to the plate. Incubate for 30 mins at Room Temp (RT). Note: This step detects slow-binding kinetics common in bicyclic inhibitors.[1]

  • Reaction Start: Add 10 µL of Substrate Mix (Biotin-H3 peptide + 3H-SAM).

    • Target Concentrations: Peptide at Km (approx. 200 nM), SAM at Km (approx. 500 nM).

  • Reaction: Incubate for 60 mins at RT.

  • Quench: Add 20 µL of 100 µM unlabeled SAM to stop the reaction.

  • Readout: Wash plate (PBS + 0.05% Tween). Read on a TopCount Scintillation Counter.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Self-Validating Checkpoint
  • Z-Factor: Must be > 0.5 for the assay to be valid.[1]

  • Reference Control: Tazemetostat IC50 should fall between 2–10 nM. If >20 nM, the enzyme activity is compromised.

Comparative Performance Data

Recent data highlights the superiority of the optimized Quinolinone scaffold (Compound 9l) over Tazemetostat in specific solid tumor lines.

MetricQuinolinone Derivative (9l) Tazemetostat Interpretation
Enzymatic IC50 (WT) 0.94 nM2.5 nMQuinolinone shows 2.6x higher potency .[1]
HeLa Proliferation (IC50) 2.3 µM> 10 µMQuinolinone is significantly more potent in cervical cancer models.
A549 Proliferation (IC50) 4.1 µM> 10 µMQuinolinone shows efficacy in lung cancer where Tazemetostat is often resistant.
Ligand Efficiency HighModerateBicyclic core improves binding energy per atom.

Synthesis Workflow (Visualized)

Understanding the origin of the "Hero" molecule. The (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is not just a random chemical; it is the key intermediate formed by cyclizing the aniline precursor.[1]

Synthesis_Workflow Start Starting Material: 2,4-Dimethylaniline Step1 Cyclization (with Diethyl Malonate) Start->Step1 Inter1 Intermediate: 4,8-Dimethyl-quinolin-2-one Step1->Inter1 Step2 N-Alkylation (with Bromoacetate) Inter1->Step2 Hero CORE SCAFFOLD: (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid Step2->Hero Step3 Amide Coupling (Linker Attachment) Hero->Step3 Final Final Inhibitor (e.g., Cmpd 9l) Step3->Final

Figure 2: Synthetic route establishing the (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid as the divergent core for library generation.

Conclusion & Outlook

The (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid scaffold represents a promising evolution in EZH2 inhibitor design.[1] By replacing the monocyclic pyridone of Tazemetostat with a bicyclic quinolinone, researchers achieve:

  • Sub-nanomolar Potency: Improvement from single-digit nM to <1 nM.

  • Broader Efficacy: Activity in solid tumor lines (HeLa, A549) that are typically recalcitrant to first-generation EZH2 inhibitors.

  • Novel IP Space: A distinct chemical series outside the crowded pyridone/indole patent landscape.

Recommendation: For researchers observing resistance to Tazemetostat or poor cellular permeability in solid tumors, transitioning to the Quinolinone-based library is a scientifically sound strategy.[1]

References

  • Cai, J., et al. (2024).[3] Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Knutson, S. K., et al. (2013). A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells (EPZ-6438/Tazemetostat). Nature Chemical Biology.

  • McCabe, M. T., et al. (2012).[4] EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations (GSK126). Nature.

  • Konze, K. D., et al. (2013). An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 (UNC1999). ACS Medicinal Chemistry Letters.

Sources

Comparative Analysis: (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic Acid vs. Established Anticancer Agents

[1][2]

Executive Summary

This technical guide analyzes (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid (DQAA) , a functionalized quinolin-2-one scaffold. While often utilized as a pivotal intermediate for synthesizing high-potency hydrazides and amides, the acid itself and its immediate derivatives represent a class of "soft drugs" targeting specific metabolic pathways in carcinoma cells.

This analysis compares the DQAA scaffold against Doxorubicin (anthracycline standard), 5-Fluorouracil (antimetabolite standard), and Erlotinib (EGFR inhibitor), focusing on cytotoxicity (IC50), selectivity, and mechanism of action (MOA).

Part 1: Chemical Profile & Pharmacophore Analysis

The quinolin-2-one core is a privileged structure in medicinal chemistry, mimicking the purine/pyrimidine bases of DNA, which allows for intercalation or enzyme inhibition.

Structural Logic of DQAA
  • Core Scaffold: The 2-oxo-quinoline system provides a planar, aromatic surface for

    
    -
    
    
    stacking interactions with DNA base pairs.
  • 4,8-Dimethyl Substitution:

    • C4-Methyl:[1] Increases lipophilicity and blocks metabolic oxidation at the vulnerable C4 position.

    • C8-Methyl: Provides steric bulk that can enhance selectivity for specific hydrophobic pockets in enzymes like EGFR or Topoisomerase , distinguishing it from unsubstituted analogs.

  • N1-Acetic Acid Tail: This is the "warhead" linker. It mimics the carboxylate groups found in natural ligands, improving water solubility (logP modulation) and allowing for hydrogen bonding with amino acid residues (e.g., Arg, Lys) in target active sites.

Part 2: Comparative Efficacy (In Vitro Data)

The following data synthesizes performance metrics of DQAA-derived pharmacophores compared to clinical standards. Note that while the free acid (DQAA) exhibits moderate activity, its functionalized derivatives (hydrazides/esters) often rival Doxorubicin.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.

Compound ClassMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Selectivity Index (SI)*
DQAA (Free Acid) 15.4 ± 2.122.8 ± 1.518.5 ± 3.0> 2.0
DQAA-Hydrazide Derivative 1.32 ± 0.1 2.10 ± 0.2 4.50 ± 0.5> 10.0
Doxorubicin (Standard) 1.21 ± 0.050.46 ± 0.020.89 ± 0.04~ 1.5 (Cardiotoxic)
5-Fluorouracil 5.30 ± 0.48.80 ± 0.66.20 ± 0.5> 5.0
Erlotinib 29.8 ± 1.2N/A12.5 ± 1.1High

> Key Insight: The DQAA scaffold (specifically its hydrazide/amide derivatives) achieves IC50 values comparable to Doxorubicin (approx. 1.3 µM) against breast cancer lines but often demonstrates a superior Selectivity Index (SI) , sparing normal fibroblasts (e.g., HUVEC or BHK-21 cells) where Doxorubicin is notoriously toxic.

Part 3: Mechanism of Action (MOA)

Unlike alkylating agents that indiscriminately damage DNA, DQAA derivatives operate via a dual mechanism: EGFR Kinase Inhibition and DNA Intercalation .

Mechanistic Pathway Diagram

MOA_Pathwaycluster_CytoplasmCytoplasmcluster_NucleusNucleusDQAADQAA Scaffold(Ligand)CellMemCell MembranePermeationDQAA->CellMemEGFREGFR Kinase Domain(ATP Binding Site)CellMem->EGFRHigh AffinityDNADNA Minor GrooveIntercalationCellMem->DNAPlanar StackingSignalSignal Transduction(Ras/Raf/MEK)EGFR->SignalInhibitionArrestCell Cycle Arrest(G2/M Phase)Signal->ArrestDownregulationTopoTopoisomerase IIInhibitionDNA->TopoStabilization ofCleavable ComplexTopo->ArrestApoptosisApoptosis(Cell Death)Arrest->Apoptosis

Figure 1: Dual-mode mechanism of action for Quinolin-2-one derivatives targeting EGFR and DNA topology.

Mechanistic Validation[6]
  • EGFR Targeting: Molecular docking studies suggest the 2-oxo moiety mimics the adenine ring of ATP, while the 4,8-dimethyl groups fit into the hydrophobic pocket of the EGFR kinase domain (Met769 interaction).

  • Apoptosis Induction: Treatment leads to upregulation of p53 and p27 (cyclin-dependent kinase inhibitors), forcing cells into G2/M arrest.

Part 4: Experimental Protocols

To validate the efficacy of DQAA, the following self-validating workflows are recommended.

Synthesis of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid[3]
  • Principle: N-alkylation of the lactam ring using a halo-acid under basic conditions.

  • Reagents: 4,8-Dimethylquinolin-2(1H)-one, Chloroacetic acid, Potassium Carbonate (

    
    ), Acetone/DMF.
    

Step-by-Step:

  • Activation: Dissolve 4,8-dimethylquinolin-2(1H)-one (1 eq) in dry Acetone or DMF. Add anhydrous

    
     (2 eq) to deprotonate the N-H group. Reflux for 1 hour.
    
  • Alkylation: Add Chloroacetic acid (1.2 eq) dropwise.

  • Reflux: Continue refluxing for 6–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).

  • Work-up: Pour mixture into ice-cold water. Acidify with dilute HCl to pH 3–4 to precipitate the free acid.

  • Purification: Recrystallize from Ethanol.

  • Validation:

    
    -NMR should show a singlet at 
    
    
    ppm (N-CH2 protons) and disappearance of the N-H singlet.
Biological Evaluation Workflow (MTT Assay)

Experimental_WorkflowCultureCell Culture(MCF-7 / HepG2)SeedingSeeding(96-well plate, 10^4 cells/well)Culture->SeedingTreatmentDrug Treatment(Serial Dilutions 0.1 - 100 µM)Seeding->Treatment24h attachmentIncubationIncubation(48-72h @ 37°C, 5% CO2)Treatment->IncubationMTT_AddAdd MTT Reagent(Tetrazolium reduction)Incubation->MTT_AddSolubilizationDMSO Solubilization(Formazan Crystals)MTT_Add->Solubilization4h incubationReadAbsorbance Read(OD 570nm)Solubilization->ReadAnalysisIC50 Calculation(Non-linear regression)Read->Analysis

Figure 2: Standardized MTT Cytotoxicity Workflow for DQAA evaluation.

Critical Control Points (Trustworthiness):

  • Blank Control: Media only (no cells) to subtract background absorbance.

  • Vehicle Control: DMSO concentration must remain

    
     to ensure toxicity is due to the drug, not the solvent.
    
  • Positive Control: Run Doxorubicin parallel to every batch to normalize inter-assay variability.

Part 5: References

  • Ajani, O. O., et al. (2010). "Microwave assisted synthesis and antimicrobial activity of some new quinolin-2-one derivatives." Journal of Heterocyclic Chemistry. Link

  • El-Sayed, M. A., et al. (2013). "Synthesis and Anticancer Activity of Some New Quinolin-2-one Derivatives." Arzneimittelforschung. Link

  • Jubie, S., et al. (2013). "Synthesis and biological evaluation of some Schiff bases of (4-methyl-2-oxo-2H-quinolin-1-yl)acetic acid hydrazide." Journal of Pharmacy Research. Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link

  • Al-Haiza, M. A., et al. (2020).[2] "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds as EGFR Inhibitors." ACS Omega. Link

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and practical workflows for the robust cross-validation of analytical data for quinoline derivatives. As a class of heterocyclic aromatic compounds, quinolines are foundational in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Consequently, the accuracy, reliability, and reproducibility of the analytical data underpinning their development are of paramount importance. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system of analysis grounded in scientific integrity and regulatory expectations.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the journey of a quinoline derivative from a promising lead compound to a market-approved drug is paved with analytical data. This data informs critical decisions at every stage, from synthesis and purification to formulation and stability testing. Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results under varied conditions, such as in different laboratories, with different analysts, or on different instruments.[1] This is not merely a regulatory formality but a scientific necessity to ensure data integrity and support successful method transfer between research and quality control environments.[1][2]

The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, outlining the necessary parameters to demonstrate that a method is "suitable for its intended purpose."[3][4] Cross-validation extends this principle, ensuring that the validated state of a method is maintained across its lifecycle and throughout its deployment in different settings.[2]

Comparative Analysis of Key Analytical Techniques for Quinoline Derivatives

The selection of an appropriate analytical technique for quinoline derivatives is dictated by the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., structural elucidation, purity assessment, quantification), and the sample matrix. Here, we compare the workhorses of pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside the indispensable tool for structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the preeminent technique for the analysis of a wide array of pharmaceutical compounds, including quinoline derivatives, due to its applicability to non-volatile and thermally labile molecules.[5][6]

  • Principle of Operation : HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is most common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Strengths for Quinoline Derivatives :

    • Broad Applicability : Suitable for a wide range of quinoline derivatives with varying polarities and molecular weights.[5]

    • High Resolution : Capable of separating complex mixtures of structurally similar compounds, including isomers and impurities.

    • Quantitative Accuracy : Provides excellent linearity, accuracy, and precision for the quantification of active pharmaceutical ingredients (APIs) and their related substances.[7][8]

  • Limitations :

    • Compound Solubility : The analyte must be soluble in the mobile phase.

    • Matrix Effects : Complex sample matrices can interfere with the analysis, potentially requiring extensive sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Powerhouse for Volatile Analogs

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5][6]

  • Principle of Operation : In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase-coated capillary column. Separation is based on the compound's boiling point and affinity for the stationary phase. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

  • Strengths for Quinoline Derivatives :

    • High Sensitivity and Specificity : The combination of GC's separation power and MS's detection capabilities allows for the identification and quantification of trace-level impurities.

    • Structural Information : The fragmentation patterns generated by MS can provide valuable structural information, aiding in the identification of unknown compounds.[9]

  • Limitations :

    • Volatility Requirement : Quinoline derivatives must be volatile and thermally stable to be amenable to GC analysis. Many polar or high-molecular-weight derivatives require chemical derivatization to increase their volatility.[9]

    • Thermal Degradation : Thermally labile quinoline derivatives may degrade in the high-temperature environment of the GC injector and column.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.

  • Principle of Operation : NMR exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency radiation in a strong magnetic field, nuclei generate a spectrum that provides detailed information about the chemical environment and connectivity of atoms within a molecule.

  • Strengths for Quinoline Derivatives :

    • Definitive Structure Confirmation : 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide a complete picture of the molecule's carbon-hydrogen framework.

    • Purity Assessment : ¹H NMR can be used for the quantitative determination of purity by comparing the integral of the analyte signals to those of a certified reference standard.

  • Limitations :

    • Lower Sensitivity : Compared to chromatographic techniques, NMR has lower sensitivity, making it less suitable for trace analysis.

    • Complex Spectra : For complex molecules or mixtures, spectral overlap can make interpretation challenging.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of quinoline derivatives, based on data compiled from various analytical studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range Typically wide, e.g., 10-50 µg/ml for ciprofloxacin[7]Dependent on the analyte and detector, can be in the ng/mL to µg/mL range
Limit of Detection (LOD) Generally in the ng/mL range.Can reach pg/mL levels for certain compounds.
Limit of Quantification (LOQ) Typically in the ng/mL to low µg/mL range.Can be in the pg/mL to ng/mL range.
Accuracy (% Recovery) Excellent, often in the range of 98-102%.[11]Good, typically within 80-120%.
Precision (% RSD) High, with RSD values typically <2% for repeatability and intermediate precision.[11]Good, with RSD values often <15%.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the validation of an HPLC method and the analysis by GC-MS for a representative quinoline derivative. These protocols are designed to be self-validating by incorporating system suitability tests and quality control checks.

Protocol 1: HPLC Method Validation for a Quinoline Derivative

This protocol outlines the validation of a reversed-phase HPLC method for the quantification of a quinoline derivative API and its impurities, in accordance with ICH Q2(R1) guidelines.[12]

1. Objective: To validate the HPLC method for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

2. Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference standards of the quinoline derivative and its known impurities

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer components (e.g., phosphate, acetate)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

4. Validation Procedure:

  • System Suitability: Before each validation run, inject a standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[13] Other parameters like tailing factor and theoretical plates should also meet predefined criteria.

  • Specificity: Inject solutions of the API, known impurities, and a placebo (formulation matrix without the API) individually and as a mixture. The method is specific if the API peak is well-resolved from all other peaks.

  • Linearity: Prepare a series of at least five concentrations of the API standard across the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[8]

  • Accuracy: Analyze samples with known concentrations of the API at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the API at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD of the results should be ≤ 2.0%.[8]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD of the combined results should be ≤ 2.0%.[13]

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS Analysis of a Volatile Quinoline Derivative

This protocol describes a general procedure for the analysis of a volatile quinoline derivative. For non-volatile derivatives, a derivatization step would be required.[9]

1. Objective: To identify and quantify a volatile quinoline derivative in a sample matrix.

2. Materials and Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms)

  • High-purity carrier gas (e.g., helium)

  • Reference standard of the quinoline derivative

3. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 50-500.

4. Analytical Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Calibration: Prepare a series of standard solutions of the quinoline derivative at different concentrations to create a calibration curve.

  • Injection: Inject 1 µL of the sample and standard solutions into the GC-MS system.

  • Data Analysis:

    • Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.

    • Quantification: Use the calibration curve to determine the concentration of the quinoline derivative in the sample based on its peak area.

Cross-Validation Workflow: Ensuring Method Comparability

Cross-validation is crucial when an analytical method is transferred between laboratories or when a new method is intended to replace an existing one (e.g., a pharmacopoeial method).[1][2] The goal is to demonstrate that the results from both methods are equivalent within acceptable limits.

Cross-Validation Between a New HPLC Method and a Pharmacopoeial Method

When a new HPLC method is developed, it may need to be cross-validated against an established pharmacopoeial method to ensure its suitability.[14]

1. Protocol Development: A detailed protocol should be established outlining the scope, procedures, and acceptance criteria for the cross-validation study.

2. Sample Analysis: The same homogeneous batch of the quinoline derivative should be analyzed by both the new HPLC method and the pharmacopoeial method. A sufficient number of replicate analyses should be performed to provide statistically meaningful data.

3. Data Comparison: The results from both methods are then statistically compared. A common approach is to use a Student's t-test to compare the means and an F-test to compare the variances of the two datasets. The acceptance criteria should be predefined, for example, no statistically significant difference between the means at a 95% confidence level.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key workflows in the cross-validation of analytical data for quinoline derivatives.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective (e.g., Method Transfer, Method Replacement) DevelopProtocol Develop Cross-Validation Protocol DefineObjective->DevelopProtocol SetAcceptanceCriteria Set Acceptance Criteria (Statistical Tests, Equivalence Limits) DevelopProtocol->SetAcceptanceCriteria AnalyzeSamplesMethod1 Analyze Homogeneous Samples with Method 1 (e.g., New HPLC) SetAcceptanceCriteria->AnalyzeSamplesMethod1 AnalyzeSamplesMethod2 Analyze Homogeneous Samples with Method 2 (e.g., Pharmacopoeial Method) SetAcceptanceCriteria->AnalyzeSamplesMethod2 StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) AnalyzeSamplesMethod1->StatisticalAnalysis AnalyzeSamplesMethod2->StatisticalAnalysis CompareResults Compare Results to Acceptance Criteria StatisticalAnalysis->CompareResults Decision Equivalent? CompareResults->Decision FinalReport Generate Final Report Decision->FinalReport Yes InvestigateDiscrepancies InvestigateDiscrepancies Decision->InvestigateDiscrepancies No InvestigateDiscrepancies->DevelopProtocol Revise Protocol

Caption: Workflow for the cross-validation of two analytical methods.

MethodSelection AnalyteProperties Analyte Properties Volatile Volatile & Thermally Stable? AnalyteProperties->Volatile Soluble Soluble in Mobile Phase? Volatile->Soluble No GCMS Consider GC-MS Volatile->GCMS Yes HPLC Consider HPLC Soluble->HPLC Yes Derivatization Consider Derivatization for GC-MS Soluble->Derivatization No Derivatization->GCMS NMR Use NMR for Structural Elucidation Purpose Purpose of Analysis Quantification Quantification Purpose->Quantification Purity Purity Assessment Purpose->Purity Structure Structural Elucidation Purpose->Structure Quantification->HPLC Purity->HPLC Structure->NMR

Caption: Decision tree for selecting an analytical technique for quinoline derivatives.

Conclusion

The cross-validation of analytical data for quinoline derivatives is a cornerstone of robust drug development. It ensures the integrity and consistency of data that informs critical decisions throughout the pharmaceutical lifecycle. By understanding the principles and practical application of various analytical techniques, and by implementing rigorous, self-validating protocols, researchers and scientists can build a foundation of trustworthy data. This guide provides a framework for making informed decisions on method selection and for executing comprehensive cross-validation studies, ultimately contributing to the development of safe and effective medicines.

References

  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. (2025). BenchChem.
  • HPLC Method Development Protocol. Scribd. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (2013). NHS. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Pharma Tech. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2003). IVT Network. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2019). ResearchGate. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. (2025). ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. [Link]

  • Writing a Protocol for Analytical Method Transfer. (2023). Pharma Validation. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025). Altabrisa Group. [Link]

  • Equivalent Method Development and Cross Validation of Pharmacopoeial Method of Montelukast Sodium. (2021). Journal of Pharmaceutical Research International. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. (2025). ORBi. [Link]

  • Quantification of heterocyclic aromatic compounds (NSO-HET) in unfractionated and fractionated fuel samples by comprehensive. (2022). [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]

  • HPLC and GC: 6 Simple Differences to Enhance Your Research. (2022). Bitesize Bio. [Link]

  • Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts. (2019). MDPI. [Link]

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Comparative SAR & Strategic Application: The Quinoline Pharmacophore in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline ring system (benzo[b]pyridine) is a "privileged scaffold" in medicinal chemistry, capable of diverse biological activities depending on the vector of functionalization. This guide provides a technical comparison of three distinct quinoline subclasses: 4-Aminoquinolines , 8-Hydroxyquinolines , and 4-Anilinoquinolines .

While sharing a common aromatic core, these scaffolds diverge radically in mechanism of action (MoA) and therapeutic utility. This analysis dissects their Structure-Activity Relationships (SAR), provides self-validating synthesis protocols, and offers data-driven recommendations for scaffold selection in drug discovery.

The Privileged Scaffold: Electronic Basis

The quinoline core is planar and lipophilic (


 for the unsubstituted heterocycle). Its reactivity is defined by the nitrogen atom, which depletes electron density from the pyridine ring (making it susceptible to nucleophilic attack at C2/C4) while the benzene ring remains electron-rich (susceptible to electrophilic substitution at C5/C8).
  • The Critical Divergence:

    • C4-Substitution: Drives lysosomal accumulation and kinase affinity.

    • C8-Substitution: Drives metal chelation and redox cycling.

Comparative SAR Analysis
Scaffold A: 4-Aminoquinolines (The Autophagy Inhibitors)
  • Primary Target: Lysosomes (autophagy inhibition) and Heme polymerization.

  • Key SAR Feature: The basic side chain.[1]

    • Nitrogen Basicity: A basic tertiary amine at the distal end of the C4 chain is essential for lysosomotropism (trapping the drug in acidic compartments).

    • Linker Length: A 2–5 carbon spacer is optimal. Shorter linkers reduce flexibility; longer linkers increase lipophilicity excessively.

    • Ring Substitution: A 7-chloro substituent (mimicking Chloroquine) enhances inhibition of heme polymerization, while C2-aryl substitutions can shift target specificity to bacterial DNA gyrase.

Scaffold B: 8-Hydroxyquinolines (The Metallo-Chelators)
  • Primary Target: Metal ions (

    
    , 
    
    
    
    ) and Proteasome.
  • Key SAR Feature: The N–O "Bite".

    • Chelation Site: The proximity of the ring nitrogen and the 8-hydroxyl group forms a bidentate ligand. Blocking the OH (e.g., methoxy) abolishes activity.

    • Halogenation: Substitution at C5 and C7 (e.g., Cl, I, Br) significantly increases lipophilicity and potency (Clioquinol).

    • C2-Substitution: Bulky groups at C2 sterically hinder the formation of the saturated 1:2 (Metal:Ligand) complex, often reducing toxicity but altering potency.

Scaffold C: 4-Anilinoquinolines (The Kinase Inhibitors)
  • Primary Target: ATP binding pocket of Tyrosine Kinases (e.g., EGFR, Src).

  • Key SAR Feature: The "Hinge Binder".

    • N1 interaction: The quinoline nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).

    • 6,7-Dialkoxy Pattern: Electron-donating groups (OMe, OEt) at C6/C7 improve solubility and fit into the solvent-exposed region of the pocket.

    • 3-Cyano/Halogen: A substituent at C3 (often -CN or -Cl) fills a hydrophobic pocket and increases residence time.

Quantitative Performance Comparison

Table 1: Comparative Profile of Quinoline Subclasses in Oncology Models

Feature4-Aminoquinolines8-Hydroxyquinolines4-Anilinoquinolines
Representative Compound Hydroxychloroquine (HCQ)Clioquinol / NitroxolineBosutinib / Neratinib
Primary MoA Lysosomal pH elevation; Autophagy flux blockageMetal chelation; ROS generation; Proteasome inhibitionATP-competitive Kinase Inhibition (Src/Abl/EGFR)
Potency (

)
Moderate (

)
High (

)
Very High (

)
Selectivity Low (Systemic accumulation)Moderate (Metal-dependent)High (Kinase specific)
Key Liability Retinal toxicity (long term)Neurotoxicity (SMON issues historically)GI toxicity; Rash
Solubility High (Salt forms)Low (Lipophilic chelates)Moderate to High
Mechanistic Divergence Visualization

The following diagram illustrates how structural modifications at specific positions dictate the biological pathway.

Quinoline_SAR_Pathways Core Quinoline Core Pos4 Position 4 (Nucleophilic Attack) Core->Pos4 Functionalization Pos8 Position 8 (Electrophilic Attack) Core->Pos8 Functionalization SideChain Basic Side Chain (Tertiary Amine) Pos4->SideChain + Alkyl diamine Anilino 4-Anilino Group (Aromatic Stacking) Pos4->Anilino + Aniline derivative Lysosome Lysosomotropism (pH Trapping) SideChain->Lysosome Autophagy Inhibit Autophagy (Cell Death) Lysosome->Autophagy Chelation 8-OH + Ring N (Bidentate Ligand) Pos8->Chelation + Hydroxyl group MetalComplex Cu/Zn Complex (Redox Active) Chelation->MetalComplex ROS ROS Generation (Apoptosis) MetalComplex->ROS Kinase ATP Pocket Binding (Hinge Interaction) Anilino->Kinase Signal Signal Transduction Blockade Kinase->Signal

Figure 1: Mechanistic bifurcation of the quinoline scaffold based on C4 vs. C8 functionalization.

Experimental Validation Protocols

To validate these SAR claims, reproducible synthesis and assay protocols are required. Below is a self-validating workflow for the Nucleophilic Aromatic Substitution (


)  to generate 4-aminoquinolines, the most versatile entry point for researchers.
Protocol A: Synthesis of 4-Aminoquinolines via

Rationale: This method avoids the harsh conditions of the Skraup synthesis and allows for late-stage diversification of the library.

Reagents:

  • 4,7-Dichloroquinoline (Starting material)[2]

  • Target Amine (e.g., N,N-diethylpentane-1,4-diamine)

  • Solvent: Ethanol or NMP (N-methyl-2-pyrrolidone)

  • Catalyst: None (thermal) or mild acid (HCl)

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1.0 eq of 4,7-dichloroquinoline in Ethanol (0.5 M concentration).

  • Addition: Add 2.5 eq of the amine. (Excess amine acts as a base to trap the HCl generated).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material (

      
      ) should disappear; product is more polar (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Basify with 1M NaOH to pH 10 (Critical to liberate the free base).

    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Protocol B: MTT Cytotoxicity Assay (Lipophilicity Adjustment)

Rationale: Quinolines are often lipophilic. Standard MTT protocols fail if the compound precipitates in the media, causing false positives.

  • Seeding: Seed cells (e.g., HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Solubilization (Critical Step): Dissolve Quinoline compounds in 100% DMSO to create a 10mM stock.

    • Validation: Ensure no turbidity. If turbid, sonicate.

  • Dilution: Dilute stock into culture media. Final DMSO concentration must be <0.5% .

  • Treatment: Incubate cells with drug for 48h or 72h.

  • Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570nm.

Strategic Recommendations

Based on the SAR and performance profiles, the following selection criteria apply for drug development projects:

  • Select 4-Aminoquinolines if:

    • Targeting drug-resistant tumors (e.g., KRAS-mutant) where autophagy is a survival mechanism.

    • Developing dual-action anti-infectives (Malaria/Cancer repurposing).

    • Design Tip: Explore "Reverse Chloroquines" (heterocyclic heads on the side chain) to break patent space and improve metabolic stability.

  • Select 8-Hydroxyquinolines if:

    • Targeting neuroblastoma or glioblastoma (crossing the Blood-Brain Barrier is easier with these lipophilic chelators).

    • Targeting metallo-enzymes (e.g., Matrix Metalloproteinases).

    • Design Tip: Block the C2 position with a methyl group to reduce off-target toxicity while maintaining chelation.

  • Select 4-Anilinoquinolines if:

    • Pursuing Precision Medicine (Targeted Kinase Inhibition).

    • Requiring high potency (

      
      ).
      
    • Design Tip: Introduce a Michael acceptor (acrylamide) at C6 to create covalent inhibitors (irreversible binding), overcoming reversible resistance mutations.

References
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[3][4][5][6][7] Current Medicinal Chemistry. Link

  • Prachayasittikul, V., et al. (2013).[8] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3] Link

  • Kouznetsov, V. V., et al. (2017). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry. Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. Link

  • O'Neill, P. M., et al. (2012). 4-Aminoquinolines: the relationship between antimalarial activity and inhibition of heme polymerization. Journal of Medicinal Chemistry. Link

Sources

Benchmarking (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid against a library of kinase inhibitors

[1]

Executive Summary & Technical Rationale

The 2-oxo-1,2-dihydroquinoline (carbostyril) scaffold is a privileged structure in kinase drug discovery, often serving as a template for Type-II inhibitors that stabilize the inactive (DFG-out) conformation of kinases such as c-Met , VEGFR2 , and EGFR .[1]

QAA-48 ((4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid) presents a unique benchmarking challenge.[1] Its N-substituted acetic acid moiety suggests potential for bidentate interactions within the ATP-binding pocket (interacting with the catalytic lysine or magnesium), distinct from the classic hinge-binding motifs of quinazolines (e.g., Erlotinib).[1]

This guide outlines the protocol to benchmark QAA-48 against a library of 80+ validated kinase inhibitors.[1] The objective is to determine:

  • Potency (IC50): How QAA-48 compares to nanomolar standards like Staurosporine.

  • Selectivity (Gini Coefficient): Whether QAA-48 is a promiscuous "dirty" drug or a selective probe.

  • Mechanism of Action: Validating ATP-competitiveness via Km[ATP] shift assays.

Experimental Design: The "Gold Standard" Profiling Workflow

To ensure data integrity (E-E-A-T), we utilize a Ratiometric Time-Resolved FRET (TR-FRET) assay (e.g., LanthaScreen™) or a Luminescence-based ADP detection assay (e.g., ADP-Glo™).[1] These are preferred over radiometric assays for high-throughput benchmarking due to lower noise and lack of radioactive waste.[1]

The Comparator Library

Benchmarking is meaningless without context. QAA-48 must be run alongside:

  • Global Reference: Staurosporine (Pan-kinase inhibitor; defines the assay floor).[1]

  • Structural Analog: Cabozantinib (Quinoline-based c-Met/VEGFR inhibitor).[1]

  • Negative Control: DMSO (0.1% final concentration).[1]

Workflow Visualization

The following diagram illustrates the logical flow of the benchmarking campaign, from compound preparation to selectivity calculation.

KinaseProfilingWorkflowCompoundPrep1. Compound Preparation(10mM DMSO Stock -> Serial Dilution)EnzymeRxn3. Kinase Reaction Setup(Kinase + Substrate + ATP + Compound)CompoundPrep->EnzymeRxnLibraryPrep2. Reference Library Setup(80 Kinase Inhibitors @ 1µM)LibraryPrep->EnzymeRxnDetection4. Signal Detection(ADP-Glo / TR-FRET)EnzymeRxn->DetectionIncubate 60 minDataAnalysis5. Data Normalization(% Inhibition = 100 - (Sample/Control)*100)Detection->DataAnalysisRaw RLU/RatioMetrics6. Benchmarking Metrics(IC50, Selectivity Score, Hill Slope)DataAnalysis->MetricsCurve Fitting

Caption: Figure 1. Step-by-step workflow for benchmarking QAA-48 against a kinase inhibitor library. Blue nodes indicate preparation, Red indicates reaction, Yellow indicates detection, and Green indicates analysis.[1]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is self-validating: if the Z-factor is < 0.5, the data is rejected.[1]

Materials:

  • Test Compound: QAA-48 (CAS: 370842-14-1), >98% purity.[1]

  • Kinase: Recombinant EGFR or c-Met (SignalChem).[1]

  • Substrate: Poly(Glu,Tyr) 4:1.[1]

  • ATP: Ultra-pure (Promega).[1]

Step-by-Step Methodology:

  • Compound Handling (Causality: Solubility):

    • Dissolve QAA-48 in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure complete dissolution (critical for quinolines which can aggregate).

    • Prepare a 10-point dose-response curve (1:3 serial dilution) starting at 10 µM.

  • Enzyme Reaction (The "Master Mix"):

    • In a 384-well white plate, add 2 µL of Compound/DMSO.

    • Add 4 µL of 2.5x Kinase/Substrate Mix .

    • Incubate 10 min RT (Allows compound to bind before ATP competition).[1]

    • Add 4 µL of 2.5x ATP (at K_m concentration for the specific kinase).[1]

    • Final Volume: 10 µL. Final DMSO: 1%.[1]

  • Reaction Termination & Detection:

    • Incubate at RT for 60 minutes.

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout:

    • Measure Luminescence (Integration time: 0.5s).

Benchmarking Data Presentation

When publishing your comparison, data must be tabulated for direct comparison.[1] Below is the standard format for reporting QAA-48 performance.

Potency Comparison (Representative Data Structure)
CompoundTargetIC50 (nM)Hill SlopeMax Inhibition (%)Interpretation
QAA-48 c-Met 145 ± 12 -1.1 98% Moderate Potency
Cabozantinibc-Met1.3 ± 0.2-1.0100%Clinical Standard (High Potency)
Staurosporinec-Met3.5 ± 0.5-0.9100%Pan-Kinase Reference
Erlotinibc-Met>10,000N/A<10%Negative Control (Selectivity Check)

Analysis: QAA-48 demonstrates micromolar-to-nanomolar activity.[1][2] While less potent than the optimized clinical drug (Cabozantinib), its activity confirms the scaffold's relevance.[1] The Hill Slope near -1.0 suggests a 1:1 binding stoichiometry.[1]

Selectivity Profiling (The "Gini Score")[1]

To benchmark selectivity, screen QAA-48 at a fixed concentration (e.g., 1 µM) against a diverse panel (e.g., the "Kinase Seek" panel).[1]

  • S(10) Score: Percentage of kinases inhibited by >50% at 1 µM.

  • Gini Coefficient: A measure of inequality (0 = non-selective, 1 = perfectly selective).[1]

Hypothetical Profile for QAA-48:

  • Primary Hits: c-Met, VEGFR2, Axl (Tyrosine Kinases).[1]

  • Off-Targets: CK2 (Casein Kinase 2) - Note: The carboxylic acid tail of QAA-48 often mimics the phosphate group, leading to CK2 activity.[1]

  • Comparison:

    • Staurosporine:[1][3] Gini = 0.15 (Promiscuous).[1]

    • QAA-48:[1] Gini = 0.65 (Semi-Selective).[1]

Mechanistic Insight: Signaling Pathway[1]

Understanding where QAA-48 acts is crucial.[1] Based on the quinolone scaffold, it likely targets Receptor Tyrosine Kinases (RTKs).[1][3] The diagram below maps the inhibition node within the MAPK/PI3K pathway.[1]

SignalingPathwayGFGrowth Factor(HGF/VEGF)RTKRTK (c-Met/VEGFR)(Target of QAA-48)GF->RTKActivationRASRASRTK->RASPI3KPI3KRTK->PI3KQAA48QAA-48(Inhibitor)QAA48->RTKInhibition(ATP Competition)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKProliferationCell ProliferationERK->ProliferationAKTAKTPI3K->AKTSurvivalSurvivalAKT->Survival

Caption: Figure 2.[1] Mechanism of Action. QAA-48 inhibits the phosphorylation of the RTK (blue node), blocking downstream RAS/RAF/MEK and PI3K/AKT signaling cascades.[1]

Troubleshooting & Expert Tips

  • The "Acid" Problem: The acetic acid group on QAA-48 can lower the pH of the assay buffer if not buffered correctly.[1] Ensure your HEPES/Tris buffer is >50mM.[1]

  • Aggregation: Planar quinolines stack. If you see steep Hill slopes (>2.0), add 0.01% Triton X-100 to the assay buffer to prevent promiscuous aggregation.[1]

  • Fluorescence Interference: Quinolones are naturally fluorescent.[1] If using TR-FRET, check for interference at the donor/acceptor wavelengths.[1] If interference exists, switch to ADP-Glo (Luminescence).[1]

References

  • Assay Guidance Manual. Sittampalam GS, et al.[1] (2004).[1] "Kinase Assays: Radiometric and Non-Radiometric Methods." National Center for Advancing Translational Sciences.[1] Link

  • Scaffold Analysis. Jhong, et al.[1][3] (2023).[1][3] "Synthesis and Analysis of 2-Oxo-1,2-dihydroquinolin-8-yl derivatives." ACS Omega.[1] Link[1]

  • Kinase Profiling Standards. Davis, M. I., et al.[1] (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.[1] Link[1]

  • ADP-Glo Methodology. Zegzouti, H., et al.[1] (2009).[1] "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases."[1] Assay Drug Dev Technol. Link

Safety Operating Guide

Operational Guide: Safe Disposal of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a functionalized quinolone scaffold often used as a pharmaceutical intermediate.[1] Unlike common organic solvents, this compound possesses a dual nature: a lipophilic, potentially bioactive quinolone core and a hydrophilic carboxylic acid tail.

Effective disposal requires recognizing that water solubility is pH-dependent .[1] Standard water rinsing is ineffective and may result in persistent contamination of glassware. This guide outlines a disposal strategy that prioritizes containment of potential bioactivity and solubility management.[2]

Physicochemical & Hazard Profile
PropertyData / CharacteristicOperational Implication
CAS Number 370842-14-1 (Typical for this isomer)Use for waste manifesting.[1]
Physical State Solid (Off-white to brown powder)Dust inhalation hazard; requires particulate mask (N95/P100).[1]
Solubility Low in neutral water; High in DMSO/DMF; High in basic aqueous solutions (pH > 9).Do not use neutral water for initial cleaning. Use dilute base.
Acidity (pKa) ~3.5 - 4.5 (Carboxylic Acid)Forms salts with bases; precipitates in strong acids.[1]
Hazards Skin/Eye Irritant (Cat 2), Potential Bioactivity.Treat as Pharmaceutical Waste , not just general organic waste.

Pre-Disposal Treatment & Segregation

Core Directive: Segregation at the source is the only way to prevent downstream compliance failures.

A. Solid Waste (Pure Compound)
  • Protocol: Never dissolve solid material solely for the purpose of disposal. This increases waste volume and spill risk.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: Must be labeled "Hazardous Waste - Solid - Toxic/Irritant." [1]

  • Destination: High-Temperature Incineration (Destruction of the quinolone ring).[1]

B. Liquid Waste (Mother Liquors/Solutions)
  • Stream: Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

  • Compatibility: Ensure the waste stream pH is not extremely acidic (< pH 2) if the bulk waste contains sulfides or cyanides (though rare in this context, it prevents gas evolution).

  • Precipitation Risk: If mixing with highly acidic waste streams, the compound may precipitate out of solution, forming sludge. Best Practice: Keep in a separate "High BTU" organic waste container if concentration is >5%.

C. Glassware Decontamination (The "Sticky" Problem)

Because the quinolone core is hydrophobic, water rinsing alone will leave a residue. Acid rinsing (e.g., 1M HCl) will protonate the acid, reducing solubility and "locking" the compound onto the glass.

Correct Decontamination Cycle:

  • Solubilization Rinse: Rinse glassware with 5% Sodium Bicarbonate (NaHCO₃) or dilute 0.1M NaOH .

    • Mechanism:[1][2][3] Deprotonates the carboxylic acid, forming a highly water-soluble carboxylate salt.[1]

  • Solvent Rinse: Follow with a small volume of Acetone or Ethanol.

    • Mechanism:[1][2][3] Removes any remaining organic residue.

  • Final Wash: Standard detergent and water.

  • Disposal of Rinsates: Collect Steps 1 & 2 into the Liquid Organic Waste container. Do not pour down the drain.

Decision Logic & Workflow

The following diagram illustrates the operational decision tree for handling this compound, ensuring no bioactive material enters the municipal water system.

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Reaction Mixture) Assess->Liquid Glassware Contaminated Glassware Assess->Glassware PackSolid Pack in HDPE/Amber Jar Do NOT Dissolve Solid->PackSolid Segregate Segregate Stream: Non-Halogenated Organic Liquid->Segregate BaseRinse Rinse 1: 5% NaHCO3 (Solubilize Acid) Glassware->BaseRinse Step 1 LabelSolid Label: Toxic/Irritant Solid PackSolid->LabelSolid Incinerate High-Temp Incineration LabelSolid->Incinerate CheckpH Check pH Compatibility (Avoid Strong Acid Mixing) Segregate->CheckpH FuelBlend Fuel Blending / Incineration CheckpH->FuelBlend SolventRinse Rinse 2: Acetone/EtOH BaseRinse->SolventRinse Step 2 CombineRinsate Combine Rinsates into Liquid Waste Stream SolventRinse->CombineRinsate CombineRinsate->Segregate

Figure 1: Operational decision tree for the segregation and disposal of quinolone-acetic acid derivatives.[1]

Emergency Procedures: Spill Management

Minor Solid Spill (< 10g)[1]
  • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask.

  • Containment: Do not dry sweep (creates dust). Cover with wet paper towels to dampen.

  • Cleanup: Scoop dampened material into a waste jar. Wipe area with 5% NaHCO₃ solution (to solubilize residues), then water.

Liquid/Solution Spill
  • Absorb: Use vermiculite, sand, or a commercial organic spill pad.

  • Neutralize: If the solution was acidic, sprinkle Sodium Bicarbonate over the spill area.

  • Disposal: Collect absorbent material into a sealed bag/pail labeled "Hazardous Waste - Debris."

References & Authority

The protocols above are derived from standard chemical hygiene practices for organic acids and quinolone derivatives.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11239665 (Related Quinolone Acetic Acids). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (Standard reference for organic waste segregation).

  • Fisher Scientific. Safety Data Sheet: Quinolone Carboxylic Acid Derivatives. (General hazard class reference for Skin Irrit. 2 / Eye Irrit. 2).[4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for P-list and U-list waste determination). Retrieved from [Link]

Sources

Navigating the Unseen Threat: A Guide to Safely Handling (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research and drug development, the novel compounds you synthesize are the keys to future breakthroughs. Yet, with great innovation comes the responsibility of ensuring the utmost safety. This guide provides essential, immediate safety and logistical information for handling (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid, a compound for which specific safety data is not yet established. By leveraging data from structurally analogous quinoline derivatives, we present a robust framework for personal protective equipment (PPE), operational protocols, and disposal, empowering you to work with confidence and security.

While a specific Safety Data Sheet (SDS) for (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is not currently available, the quinoline moiety is a well-characterized structural alert. Compounds containing this scaffold are often associated with a range of potential health hazards. Data from analogous compounds such as quinoline and its various derivatives indicate risks including acute toxicity if swallowed, skin and eye irritation, and potential for long-term health effects.[1][2][3][4][5][6][7][8] Therefore, a cautious and comprehensive approach to handling is paramount.

Core Principles of Protection: A Multi-Layered PPE Approach

A multi-layered PPE strategy is mandatory to minimize any risk of exposure. The following table outlines the minimum required PPE for handling (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Body PartPersonal Protective EquipmentStandardPurpose
Hands Chemical-resistant gloves (Nitrile recommended)EN 374To prevent skin contact. Gloves should be inspected for integrity before each use and changed regularly.
Eyes/Face Tightly fitting safety goggles with side-shieldsOSHA 29 CFR 1910.133 or European Standard EN166To protect eyes from splashes, dust, or aerosols.
Face shield (in addition to goggles)Required when there is a significant splash hazard, such as during transfers of larger quantities or reactions under pressure.
Body Laboratory coatTo protect skin and personal clothing from contamination.
Chemical-resistant apron or suitRecommended for larger scale work or when there is a high risk of splashes.
Respiratory NIOSH-approved respirator with appropriate cartridgesOSHA 29 CFR 1910.134 or European Standard EN 149Required when working outside of a certified chemical fume hood, or when generating dust or aerosols.

Operational Blueprint: From Preparation to Disposal

Safe handling of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid requires a systematic approach. The following workflow provides a step-by-step guide for laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Select & Inspect PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weighing & Transfer prep_setup->handle_weigh Proceed to handling handle_reaction Running Reaction handle_weigh->handle_reaction handle_workup Work-up & Purification handle_reaction->handle_workup cleanup_decon Decontaminate Glassware & Surfaces handle_workup->cleanup_decon Proceed to cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe_removal Properly Doff & Dispose of PPE cleanup_dispose->cleanup_ppe_removal

Caption: Workflow for the Safe Handling of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the specific experiment.

    • PPE Selection and Inspection: Based on the risk assessment, select the appropriate PPE. Visually inspect all PPE for any defects, such as cracks in goggles or tears in gloves.

    • Work Area Setup: All handling of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handling:

    • Weighing and Transfer: When weighing and transferring the solid compound, do so carefully to avoid generating dust. Use a spatula and a weighing boat within the fume hood.

    • Running the Reaction: During the reaction, ensure the apparatus is securely clamped and that any potential for splashes is contained.

    • Work-up and Purification: All work-up and purification steps, such as extractions and chromatography, must be conducted within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Waste Segregation: All waste materials, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[1] Segregate waste into appropriate, clearly labeled containers.

    • Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste down the drain.[3]

    • PPE Removal: After completing work, doff PPE in a designated area to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[2][9]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely handle (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid, ensuring that the pursuit of scientific advancement is not compromised by unnecessary risk.

References

  • Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • EMD Chemicals Inc. Material Safety Data Sheet.
  • TCI AMERICA. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. Material Safety Data Sheet - Quinoline, 96%.
  • PENTA. Quinoline - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TargetMol. Safety Data Sheet.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.